2-bromo-N-(propan-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWCQJBMXKXFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288983 | |
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156643-24-2 | |
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156643-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-bromo-N-(propan-2-yl)aniline from 2-bromoaniline
An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(propan-2-yl)aniline from 2-bromoaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] We will move beyond a simple recitation of steps to deliver a strategic analysis of synthetic pathways, a deep mechanistic understanding, and a robust, field-validated experimental protocol designed for reproducibility and high yield.
Chapter 1: Strategic Analysis of Synthetic Routes
The core transformation—the formation of a secondary amine from a primary aniline and an isopropyl group—can be approached via two primary synthetic strategies: Direct N-Alkylation and Reductive Amination. The selection of the optimal route is critical for ensuring reaction efficiency, minimizing side-product formation, and simplifying downstream purification.
Route A: Direct N-Alkylation via Sₙ2 Reaction
This classical approach involves the direct reaction of 2-bromoaniline with an isopropyl halide, such as 2-bromopropane, in the presence of a base.[3] The mechanism is a standard bimolecular nucleophilic substitution (Sₙ2). While straightforward in principle, this method is fraught with challenges in this specific context. The primary drawback is the high potential for over-alkylation.[4] The product, this compound, is a secondary amine which is often more nucleophilic than the starting primary aniline, leading to a competitive secondary alkylation to form the tertiary amine, 2-bromo-N,N-diisopropylaniline. This results in a product mixture that is difficult to separate, lowering the effective yield of the desired compound.
Route B: Reductive Amination
A more elegant and controlled approach is reductive amination. This one-pot reaction involves the condensation of 2-bromoaniline with acetone to form an intermediate iminium ion, which is then immediately reduced in situ to the target secondary amine.[5][6] This method is highly selective for mono-alkylation because the imine formation step can only occur once on the primary amine.[5] The use of a mild reducing agent that selectively reduces the C=N double bond of the iminium ion over the C=O bond of the acetone starting material is key to the success of this one-pot reaction.[7]
Rationale for Selection
For the synthesis of this compound, Reductive Amination is the unequivocally superior strategy. It offers significantly higher selectivity, avoids common over-alkylation issues, generally proceeds under milder conditions, and results in a cleaner crude product, simplifying purification and maximizing yield.
Caption: Synthetic Route Decision Logic.
Chapter 2: The Reductive Amination Pathway: A Mechanistic Deep Dive
The reductive amination process can be understood as a two-stage sequence occurring in a single reaction vessel.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-bromoaniline on the carbonyl carbon of acetone. This forms an unstable hemiaminal intermediate. In the presence of a weak acid (which can be generated in situ or added), the hemiaminal readily dehydrates to form a Schiff base (imine), which is protonated to yield a reactive electrophilic iminium ion. The removal of water drives the equilibrium towards the formation of this intermediate.[6]
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This step reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product, this compound.
A preferred reducing agent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is particularly well-suited because it is a mild hydride donor, acidic in nature (which can help catalyze imine formation), and is not reactive enough to reduce the acetone starting material, but is sufficiently reactive to reduce the intermediate iminium ion.[5] This selectivity is paramount for a successful one-pot reaction. Its use also avoids the high toxicity associated with alternatives like sodium cyanoborohydride.
Chapter 3: Experimental Protocol: From Reactants to Crude Product
This protocol is designed for a ~10 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 10.0 | 1.72 g | Starting Material |
| Acetone | C₃H₆O | 58.08 | 15.0 | 1.1 mL | Isopropyl Source |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.0 | 2.54 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 40 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | - | ~30 mL | Quenching/Workup |
| Saturated NaCl (Brine) (aq) | - | - | - | ~20 mL | Workup (Washing) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.72 g, 10.0 mmol).
-
Addition of Reactants: Add 1,2-dichloroethane (40 mL) and acetone (1.1 mL, 15.0 mmol). Stir the solution at room temperature until all the 2-bromoaniline has dissolved.
-
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 5 minutes. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the 2-bromoaniline spot has been consumed (typically 3-5 hours).
-
Workup - Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) to the reaction mixture to quench any unreacted reducing agent and neutralize the acetic acid byproduct. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).
-
Workup - Washing & Drying: Combine all organic layers and wash with saturated brine solution (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Caption: Experimental Workflow for Synthesis.
Chapter 4: Purification and Characterization
The crude product, while relatively clean from this procedure, requires purification to meet standards for research and development applications.
Purification: Flash Column Chromatography
Flash column chromatography is the most effective method for purifying the target compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system starting with 100% Hexane and gradually increasing to 5% Ethyl Acetate in Hexane is typically effective.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a pale yellow oil.
-
Analytical Characterization
The identity and purity of the final product must be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.45 (dd, 1H): Aromatic proton ortho to the bromine.
-
δ ~7.15 (dt, 1H): Aromatic proton para to the bromine.
-
δ ~6.70 (dd, 1H): Aromatic proton ortho to the amine.
-
δ ~6.60 (dt, 1H): Aromatic proton meta to the bromine.
-
δ ~4.0 (br s, 1H): N-H proton of the secondary amine.
-
δ ~3.70 (septet, 1H): Isopropyl C-H proton.
-
δ ~1.25 (d, 6H): Isopropyl -CH₃ protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145.0: Aromatic C-N.
-
δ ~133.0, 128.5, 119.0, 115.0: Aromatic C-H.
-
δ ~110.0: Aromatic C-Br.
-
δ ~47.0: Isopropyl C-H.
-
δ ~22.5: Isopropyl -CH₃.
-
-
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
-
~3410 (N-H stretch): Characteristic for a secondary amine.
-
~3060 (Aromatic C-H stretch).
-
~2970, 2870 (Aliphatic C-H stretch).
-
~1600, 1500 (Aromatic C=C stretch).
-
-
Mass Spectrometry (EI-MS):
Caption: Purification and Characterization Logic Flow.
Conclusion
The is most effectively and selectively achieved through a one-pot reductive amination protocol using acetone as the isopropyl source and sodium triacetoxyborohydride as the reducing agent. This guide has detailed the strategic rationale for this choice over direct alkylation, provided a deep mechanistic overview, and presented a robust, step-by-step experimental and purification procedure. The comprehensive characterization data provided serves as a benchmark for researchers to validate the successful synthesis of this important chemical building block.
References
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A Technical Guide to the N-Alkylation of 2-Bromoaniline with Isopropyl Bromide: Mechanism, Protocol, and Side Reaction Control
Abstract
The N-alkylation of anilines is a foundational transformation in organic synthesis, critical for the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth analysis of a specific, and deceptively challenging, example: the reaction of 2-bromoaniline with isopropyl bromide. We delve into the core mechanistic principles, navigating the complexities introduced by steric hindrance from both the ortho-substituted nucleophile and the secondary alkyl halide. This document elucidates the predominant S(_N)2 pathway, outlines strategies to mitigate common side reactions such as over-alkylation and an unexpected acid-catalyzed rearrangement, and presents a robust, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to master this transformation and apply its principles to related synthetic challenges.
Part 1: Mechanistic Deep Dive: A Case of Steric Conflict
The reaction between 2-bromoaniline and isopropyl bromide to form N-isopropyl-2-bromoaniline is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. However, the structural features of both reactants introduce significant kinetic barriers that must be understood and overcome.
The S(_N)2 Pathway and its Impediments
The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at a 180° angle relative to the leaving group.[1][2] This "backside attack" leads to an inversion of stereochemistry at the carbon center. In this specific case, the lone pair of electrons on the nitrogen of 2-bromoaniline acts as the nucleophile, attacking the secondary carbon of isopropyl bromide and displacing the bromide ion.
However, the rate of S(_N)2 reactions is exquisitely sensitive to steric hindrance.[3][4][5]
-
The Electrophile: Isopropyl bromide is a secondary alkyl halide. The presence of two methyl groups adjacent to the reaction center partially shields the electrophilic carbon, making the backside attack by the nucleophile more difficult than for a primary halide.[1]
-
The Nucleophile: The bromine atom on the ortho position of the aniline ring creates a significant steric shield around the nucleophilic nitrogen atom.[6] This bulkiness hinders the amine's ability to approach and attack the electrophile.
This dual steric challenge from both reaction partners means that the reaction is inherently slow and often requires elevated temperatures to proceed at a practical rate.[7]
The Indispensable Role of a Base
As the reaction proceeds, a molecule of hydrogen bromide (HBr) is formed as a byproduct for every molecule of product generated. In the absence of a base, this HBr will readily protonate the most basic species in the mixture: the starting 2-bromoaniline. This protonation forms the anilinium salt, which deactivates the nitrogen nucleophile and effectively quenches the reaction.
Therefore, the inclusion of a non-nucleophilic base is critical. Its role is to scavenge the HBr as it is formed, preventing the deactivation of the starting material. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[8][9]
Diagram: The S(_N)2 Transition State
The following diagram illustrates the sterically hindered, pentacoordinate transition state of the reaction.
Caption: The S(_N)2 mechanism for the N-alkylation of 2-bromoaniline.
Part 2: Navigating a Landscape of Competing Reactions
A successful synthesis requires not only driving the desired reaction forward but also suppressing unwanted side reactions. For this transformation, two major competing pathways must be actively managed.
Over-Alkylation: The Product is a Better Nucleophile
The most common side reaction is the further alkylation of the desired secondary amine product, N-isopropyl-2-bromoaniline, to form the tertiary amine, N,N-diisopropyl-2-bromoaniline.[10][11] This occurs because the electron-donating nature of the newly added isopropyl group increases the electron density on the nitrogen, making the secondary amine product more nucleophilic than the primary amine starting material.[11]
Mitigation Strategies:
-
Control Stoichiometry: Using a large excess of 2-bromoaniline relative to isopropyl bromide can statistically favor the mono-alkylation product.[10]
-
Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of it, reducing the likelihood of a second alkylation event.
Halogen Rearrangement: An Unexpected Pitfall
Under acidic conditions, haloanilines can undergo rearrangement. It has been documented that the alkylation of 2-bromoaniline can lead to the formation of the thermodynamically more stable N,N-dibenzyl-4-bromoaniline.[12] This rearrangement is catalyzed by the HBr byproduct. The proposed mechanism involves protonation of the aromatic ring, followed by migration of the bromine atom.
Mitigation Strategy:
-
Effective Base: The most effective way to prevent this is the efficient neutralization of HBr as it forms. Using a solid, heterogeneous base like potassium carbonate ensures that the local concentration of acid remains low, completely suppressing this rearrangement pathway.[12]
Data Presentation: Side Reaction Management
| Side Reaction | Cause | Primary Mitigation Strategy | Secondary Strategy |
| Di-isopropylation | The secondary amine product is more nucleophilic than the starting primary amine.[10][11] | Use a molar excess (2-3 equivalents) of 2-bromoaniline. | Slow addition of isopropyl bromide. |
| E2 Elimination | Isopropyl bromide is a secondary halide; aniline can act as a base. | Maintain the lowest effective reaction temperature. | Choose a solvent that favors substitution over elimination (e.g., DMF, DMSO). |
| Bromine Migration | HBr byproduct catalyzes the rearrangement of the 2-bromo isomer to the 4-bromo isomer.[12] | Use an effective base (e.g., K₂CO₃) to neutralize HBr immediately upon formation. | Ensure anhydrous conditions, as water can facilitate proton transfer. |
Part 3: A Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of N-isopropyl-2-bromoaniline, incorporating the principles discussed above.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 3.44 g | 2.0 |
| Isopropyl Bromide | C₃H₇Br | 122.99 | 1.23 g (0.86 mL) | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | - | - | As needed | - |
| Brine | - | - | As needed | - |
Safety Precaution: 2-Bromoaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a chemical fume hood. Isopropyl bromide is a volatile lachrymator.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (3.44 g, 20.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add isopropyl bromide (0.86 mL, 10.0 mmol) to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting aniline is the limiting reagent for visualization purposes, and the product should have a higher R(_f) value. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil will contain the desired product and excess 2-bromoaniline. Purify the residue using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure N-isopropyl-2-bromoaniline.
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Part 4: Product Characterization
The final isolated product is N-isopropyl-2-bromoaniline.
| Property | Value | Source |
| CAS Number | 156643-24-2 | [13][14] |
| Chemical Formula | C₉H₁₂BrN | [13] |
| Molecular Weight | 214.11 g/mol | [13] |
| IUPAC Name | 2-bromo-N-isopropylaniline | [13] |
| Appearance | Expected to be a liquid or low-melting solid | - |
Expected Spectroscopic Signatures:
-
¹H NMR: Expect a doublet for the six methyl protons and a septet for the isopropyl CH proton. The aromatic protons will appear as complex multiplets. A broad singlet corresponding to the N-H proton will also be present.
-
¹³C NMR: Signals corresponding to the two distinct carbons of the isopropyl group and the six unique aromatic carbons are expected.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is indicative of the presence of one bromine atom.
References
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A Technical Guide to the Regioselective Direct Bromination of N-Isopropylaniline
Abstract
The introduction of a bromine atom onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization, particularly in the development of pharmaceutical intermediates and advanced materials.[1] N-isopropylaniline, an activated amine, presents a unique challenge for direct bromination. The potent activating nature of the secondary amino group can lead to uncontrolled reactions, including polysubstitution and the formation of undesired isomers.[2][3] This guide provides an in-depth analysis of the synthetic strategy for achieving highly regioselective para-monobromination of N-isopropylaniline. We will dissect the underlying mechanistic principles, present a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, self-validating, and reproducible synthesis of 4-bromo-N-isopropylaniline.
Mechanistic Rationale and Strategic Considerations
The direct bromination of N-isopropylaniline is an electrophilic aromatic substitution (EAS) reaction. The core challenge lies in tempering the high reactivity of the substrate to favor monosubstitution at the desired position.
Directing Effects and Substrate Reactivity
The N-isopropylamino group is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[2] This activation is primarily due to the resonance effect, where the nitrogen lone pair delocalizes into the π-system of the ring. This electron density preferentially accumulates at the ortho and para positions, making the amino group a strong ortho, para-director.[3]
However, this high degree of activation is a double-edged sword. When using a potent brominating agent like elemental bromine (Br₂) in a polar solvent, the reaction can proceed uncontrollably to yield 2,4,6-tribromoaniline derivatives.[4] Therefore, the primary strategic imperative is to moderate this reactivity.
The Case for Direct Bromination and Regioselectivity
While a classic approach involves protecting the amine as an acetanilide to moderate its activating effect, this adds two steps to the synthetic sequence (protection and deprotection).[5][6] A successful direct bromination protocol is more efficient and atom-economical.
Achieving para-selectivity in the direct bromination of N-isopropylaniline is governed by sterics. The bulky isopropyl group on the nitrogen atom sterically hinders the ortho positions. Consequently, the bromine electrophile will preferentially attack the less hindered and electronically rich para position. This inherent steric bias is the key to achieving high regioselectivity.
Selection of Brominating Agent and Solvent
The choice of reagents is critical for controlling the reaction.
-
Brominating Agent : While molecular bromine (Br₂) is the classic reagent, its high reactivity can be difficult to control.[7] N-Bromosuccinimide (NBS) is a superior alternative for this substrate. NBS is a solid, making it safer and easier to handle than liquid bromine.[8] Crucially, it serves as a source of electrophilic bromine, and its reaction with trace amounts of HBr generated in situ maintains a low, steady concentration of Br₂, which helps to prevent over-bromination.[9]
-
Solvent : The solvent choice can significantly influence regioselectivity. For the selective para-bromination of alkyl-substituted anilines, inert solvents such as halogenated hydrocarbons (e.g., dichloromethane) or alkyl nitriles (e.g., acetonitrile) have been shown to be highly effective.[10] Acetonitrile is an excellent choice as it is a polar aprotic solvent that can facilitate the reaction while minimizing side reactions often seen in protic solvents.
The overall synthetic transformation is illustrated below.
Diagram 1: Synthetic Route for Direct para-Bromination.
Experimental Protocol: Direct para-Bromination
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control, is crucial for success.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and irritant. Acetonitrile is flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (Example Scale) | Role |
| N-Isopropylaniline | 135.21 | 1.0 | 1.35 g (10.0 mmol) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g (10.5 mmol) | Brominating Agent |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | 30 mL | Quenching Agent |
| Saturated Na₂S₂O₃ (aq) | - | - | 20 mL | Bromine Scavenger |
| Brine | - | - | 20 mL | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying Agent |
| Dichloromethane (DCM) | 84.93 | - | ~50 mL | Extraction Solvent |
| Ethanol/Water | - | - | - | Recrystallization Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-isopropylaniline (1.35 g, 10.0 mmol). Dissolve the substrate in acetonitrile (50 mL).
-
Temperature Control: Cool the flask in an ice-water bath to 0 °C. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the cooled solution in small portions over 15-20 minutes.
-
Causality Insight: Portion-wise addition of NBS is critical to maintain the low reaction temperature and control the rate of reaction, preventing a sudden exotherm that could lead to side product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase, visualizing with a UV lamp. The consumption of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) to neutralize any generated HBr.
-
Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to quench any unreacted bromine/NBS, indicated by the disappearance of any yellow/orange color.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The resulting crude solid or oil should be purified by recrystallization.[11][12] A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals of 4-bromo-N-isopropylaniline by vacuum filtration, washing with a small amount of cold ethanol/water. Dry the product under vacuum.
-
Characterization: The identity and purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected product, 4-bromo-N-isopropylaniline, has a molecular weight of 214.1 g/mol .[13]
Diagram 2: Experimental Workflow for Synthesis.
Potential Side Reactions and Troubleshooting
-
Over-bromination: If the reaction temperature is not controlled or if excess brominating agent is used, the formation of 2,4-dibromo-N-isopropylaniline is possible. Ensure slow, portion-wise addition of NBS at 0 °C.
-
Ortho-Isomer Formation: While sterically disfavored, a small amount of the ortho-brominated isomer may form. Purification by recrystallization is typically sufficient to remove this minor impurity, as the difference in symmetry between the para and ortho isomers often leads to significant differences in crystal lattice energy and solubility.
-
No Reaction: Ensure the N-isopropylaniline is pure and the NBS is of good quality. Old NBS can hydrolyze and lose its activity.
Conclusion
The direct para-bromination of N-isopropylaniline is a highly achievable transformation that hinges on the careful control of reaction conditions to temper the inherent reactivity of the activated aromatic ring. By leveraging the steric influence of the isopropyl group and employing a mild brominating agent like N-Bromosuccinimide in an appropriate aprotic solvent, this synthetic route offers an efficient and regioselective pathway to 4-bromo-N-isopropylaniline. This guide provides a robust framework for researchers and drug development professionals to successfully implement this valuable synthetic operation.
References
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An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-bromo-N-(propan-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-bromo-N-(propan-2-yl)aniline, a versatile building block in modern organic synthesis.[1][2] The strategic positioning of the bromo, amino, and isopropyl substituents imparts a unique electronic and steric profile, governing its participation in a range of chemical transformations. This document explores the fundamental principles dictating its reactivity, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the effective utilization of this scaffold in the synthesis of complex molecules and active pharmaceutical ingredients.[3][4]
Introduction: The Molecular Architecture and Synthetic Utility of this compound
This compound, also known as N-isopropyl-2-bromoaniline, is an aniline derivative characterized by a bromine atom at the ortho position to the amino group and an isopropyl substituent on the nitrogen atom.[1] Its molecular formula is C₉H₁₂BrN, and it has a molecular weight of 214.1 g/mol .[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the fields of medicinal chemistry and materials science.[5][6] The reactivity of the C-Br bond is the cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities through various bond-forming reactions.
The interplay of electronic and steric effects within the molecule is crucial to understanding its reactivity. The amino group (-NH) is a powerful activating group, donating electron density to the aromatic ring through resonance, while the bulky isopropyl group introduces significant steric hindrance around the nitrogen and the ortho-position.[7][8][9] The bromine atom, being electronegative, acts as a deactivating group through induction but can participate as a leaving group in several key reactions. This guide will dissect these competing influences to provide a predictive framework for its chemical behavior.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive amination of 2-bromoaniline with acetone, followed by reduction of the resulting imine. This method provides an efficient route to the target molecule.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equiv) and acetone (1.5 equiv) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 equiv), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[5] The reactivity of the C-Br bond allows for its participation in a variety of coupling reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of amines with aryl halides.[10][11] This reaction is instrumental in the synthesis of a wide array of arylamines, which are prevalent in pharmaceuticals and natural products.[12]
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst system, which includes the palladium precursor, ligand, and base.[6][13] Sterically hindered and electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the product.[6]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with stirring for the indicated time (usually 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| PdCl₂(dppf) | K₃PO₄ | THF | 80 | 75-85 |
| Table 1: Representative conditions for Buchwald-Hartwig amination of this compound. |
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species with an organohalide to form a carbon-carbon bond.[14][15] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[14] For this compound, the Suzuki coupling allows for the introduction of various aryl or vinyl substituents at the 2-position.
The mechanism of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15][16]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product using flash column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 82-96 |
| Table 2: Representative conditions for Suzuki-Miyaura coupling of this compound. |
Nucleophilic Aromatic Substitution (SNA r): Reactivity and Limitations
Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[17] For SNA r to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[17][18]
In the case of this compound, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, the bromine atom in this molecule is generally unreactive towards traditional SNA r reactions under standard conditions. The electron-donating nature of the amino group and the alkyl group destabilizes the negatively charged Meisenheimer complex intermediate that would form upon nucleophilic attack.[7]
Caption: The destabilized Meisenheimer complex in the proposed SNAr of this compound.
Forcing conditions, such as high temperatures and the use of very strong nucleophiles, might lead to some substitution, but these reactions are often low-yielding and lack selectivity. Therefore, for the functionalization of the 2-position, palladium-catalyzed cross-coupling reactions are the methods of choice.
Steric and Electronic Effects on Reactivity
The reactivity of the bromine atom in this compound is a direct consequence of the interplay between steric and electronic effects.[8]
-
Electronic Effects: The amino group (-NH) is a strong electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack but less so to nucleophilic attack. This electronic donation also influences the oxidative addition step in palladium-catalyzed reactions.
-
Steric Effects: The bulky isopropyl group on the nitrogen atom provides significant steric hindrance around the ortho-position.[8][19] This steric bulk can influence the approach of reagents and catalysts to the bromine atom and the amino group. In palladium-catalyzed reactions, the steric hindrance can affect the coordination of the catalyst and the rate of the reaction. However, the use of bulky phosphine ligands can often overcome these steric challenges.[6]
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An In-depth Technical Guide to the Potential Biological Activities of Substituted N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted N-alkylanilines are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by an aniline core with alkyl groups on the nitrogen atom and various substituents on the aromatic ring, these molecules serve as crucial pharmacophores in a multitude of biologically active agents.[1] The structural diversity achievable through modification of the N-alkyl chain and the aromatic substitution pattern allows for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive technical overview of the primary biological activities associated with substituted N-alkylanilines, including their anticancer, antimicrobial, and antioxidant properties. We delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and summarize key quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the N-alkylaniline scaffold.
Introduction to N-Alkylanilines
Chemical Structure and Properties
N-alkylanilines are derivatives of aniline where one or both hydrogen atoms of the amino group are replaced by alkyl substituents. The general structure consists of a phenyl ring attached to a nitrogen atom, which is, in turn, bonded to at least one alkyl group. Further "substitution" refers to the presence of other functional groups at various positions on the phenyl ring.
The physicochemical properties of these compounds, such as lipophilicity, electronic effects, and steric hindrance, are dictated by the nature and position of these substituents. These properties are critical in determining the molecule's interaction with biological targets, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its biological activity.
Importance in Medicinal Chemistry
The N-alkylaniline moiety is a privileged scaffold in drug discovery due to its ability to participate in various non-covalent interactions with biological macromolecules like proteins and enzymes.[2] Nitrogen atoms, in particular, can act as hydrogen bond acceptors or donors, contributing to the binding affinity of the molecule to its target.[3] The aromatic ring can engage in π-π stacking and hydrophobic interactions. The versatility in synthesizing a vast library of derivatives makes this class of compounds an attractive starting point for developing new therapeutic agents.[1][4]
Overview of Biological Activities
Substituted N-alkylanilines exhibit a broad spectrum of biological activities.[1] The most prominently reported activities, which will be the focus of this guide, include:
-
Anticancer Activity: Cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of receptor tyrosine kinases and induction of apoptosis.[5][6][7][8]
-
Antimicrobial Activity: Efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][9][10]
-
Antioxidant Activity: The ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases.[11][12][13]
Anticancer Activity of Substituted N-Alkylanilines
A significant area of research has focused on the development of N-alkylaniline derivatives as potent anticancer agents.[5][8][14] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.
Mechanisms of Action
-
Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase.[6][8] Many 4-anilinoquinazoline derivatives, which feature an N-alkylaniline substructure, act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[6][8]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of N-alkylanilines is highly dependent on their substitution pattern. For instance, in the 4-anilinoquinazoline series, the nature of the substituent at the 6-position of the quinazoline ring and on the aniline moiety significantly influences EGFR inhibitory activity. Small, flexible alkynyl groups at the C-6 position have been shown to enhance potency.[6]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-morpholino-4-anilinoquinolines | HepG2 (Liver) | 8.50 - 12.76 | [7] |
| 6-alkynyl-4-anilinoquinazolines | EGFR Kinase | 0.014 | [6] |
| Harmaline N-9 derivatives | HCT116 (Colon) | 3.84 ± 0.11 | [15] |
| Harmaline N-9 derivatives | MGC803 (Gastric) | 5.26 ± 0.46 | [15] |
| Benzothiazole Aniline Pt(II) Complexes | HeLa (Cervical) | Varies | [14] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test N-alkylaniline derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[14]
Visualization: Generalized Anticancer Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Aniline derivatives, structurally similar to phenols, have demonstrated significant antioxidant and radical-scavenging capabilities. [11][16]This activity is crucial for combating oxidative stress, a pathological condition linked to cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanisms of Radical Scavenging
The antioxidant activity of N-alkylanilines is primarily attributed to the ability of the amino group (-NH) to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals. [11]The stability of the resulting anilinyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. [11]
Structure-Activity Relationship (SAR) Insights
-
Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OH, -NH2) on the aromatic ring generally increases antioxidant activity. These groups can lower the N-H bond dissociation energy (BDE) and the ionization potential (IP), making it easier to donate a hydrogen atom or an electron. [13]* Position of Substituents: The position of substituents plays a key role. Ortho and para substitutions are often more effective at stabilizing the resulting radical through resonance, leading to higher antioxidant activity compared to meta substitution. [13]
Data Presentation: Radical Scavenging Activity
Antioxidant activity is often expressed as EC50 (Efficient Concentration), the concentration required to scavenge 50% of the radicals in the assay.
| Compound Series | Assay | Key Finding | Reference |
| Substituted Anilines | H2O2 Scavenging | Anilines were more active than corresponding phenols. | [13] |
| Substituted Anilines | DPPH Scavenging | Activity depends on the ease of electron abstraction (lower IP). | [13][17] |
| Bis-Aniline Diselenides | GPx Mimicry | Showed better antioxidant activity than ebselen. | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating antioxidant capacity.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.
Toxicology and Safety Considerations
While the N-alkylaniline scaffold is a valuable starting point for drug discovery, it is not without its challenges. The aniline motif itself is considered a "structural alert" in medicinal chemistry due to its potential for metabolic activation into toxic species. [2][18]
-
Metabolic Activation: The cytochrome P450 (CYP450) enzyme system in the liver can oxidize anilines to form reactive metabolites, such as N-hydroxyanilines and quinone-imines. [18][19][20]These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, immunotoxicity, and carcinogenicity. [18][19][20]* Observed Toxicities: Studies on compounds like N,N-dimethylaniline have shown toxic effects in animal models, including splenomegaly (enlarged spleen), hemosiderin deposition (iron overload), and bone marrow hyperplasia. [21][22]Prenatal exposure to some N-alkylanilines has also demonstrated maternal and embryotoxic effects in rats. [23] Causality in Drug Design: The potential for metabolic toxicity is a critical consideration. Medicinal chemists often employ strategies to mitigate this risk, such as introducing electron-withdrawing groups to decrease the susceptibility of the aniline nitrogen to oxidation or replacing the aniline ring with a bioisostere that is less prone to metabolic activation. [18][24]Early assessment of metabolic stability and potential for reactive metabolite formation is a self-validating system within the drug discovery process, ensuring that only compounds with an acceptable safety profile advance to further development.
Future Perspectives and Conclusion
Substituted N-alkylanilines remain a highly promising and versatile class of compounds for the development of new therapeutic agents. [1]The extensive research into their anticancer, antimicrobial, and antioxidant activities has provided a solid foundation for further exploration.
Future research will likely focus on:
-
Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design derivatives with enhanced potency and selectivity for their biological targets.
-
Mitigating Toxicity: Developing novel strategies to block the metabolic pathways that lead to toxic metabolites, thereby improving the safety profile of aniline-containing drugs. [18][24]* Exploring New Activities: Investigating other potential therapeutic applications, such as anti-inflammatory, neuroprotective, and anti-parasitic agents. [25][26] In conclusion, the N-alkylaniline scaffold is a proven platform in drug discovery. The wealth of data on its biological activities, combined with advanced synthetic and screening methodologies, positions this compound class for continued success in addressing unmet medical needs. A thorough understanding of both the therapeutic potential and the toxicological risks is essential for successfully translating these promising molecules into clinically effective and safe medicines.
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- Antioxidant and structure–activity relationships (SARs)
- Developmental toxicity of N-methylaniline following prenatal oral administration in r
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Methodological & Application
The Versatile Role of 2-bromo-N-(propan-2-yl)aniline in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: Unlocking Molecular Complexity with a Key Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the quest for efficient and robust methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and scope. Central to the success of these transformations is the judicious selection of building blocks. Among these, 2-bromo-N-(propan-2-yl)aniline, also known as N-isopropyl-2-bromoaniline, stands out as a particularly valuable substrate. Its unique structural features—a reactive bromine atom positioned ortho to a sterically encumbering N-isopropylamino group—present both challenges and opportunities for the synthetic chemist. This guide provides an in-depth exploration of the application of this compound in a range of palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The strategic use of this intermediate opens avenues to novel molecular scaffolds, crucial for the discovery of new medicines and advanced materials.[1][2]
The Strategic Advantage of the Ortho-Aniline Moiety
The N-isopropylamino group at the ortho position to the bromine atom in this compound is not merely a passive substituent. It exerts a significant influence on the reactivity of the C-Br bond and can participate in the catalytic cycle, often through a directing effect. This proximity can facilitate the oxidative addition of the palladium catalyst, a critical step in most cross-coupling reactions. Furthermore, the unprotected secondary amine offers a handle for further functionalization, making it a highly desirable feature in multi-step synthetic sequences. However, this same group can also pose steric challenges and potentially coordinate to the palladium center, necessitating the careful selection of ligands and reaction conditions to achieve optimal outcomes.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[3][4] The coupling of this compound with various boronic acids or their esters provides a direct route to N-isopropyl-2-arylanilines, key intermediates in medicinal chemistry.[3]
Mechanistic Rationale for Unprotected Coupling
A significant advantage when working with 2-bromoanilines is the feasibility of performing the Suzuki-Miyaura coupling without the need for protecting the amine functionality.[3] This streamlines the synthetic route, improving overall efficiency. The choice of a suitable palladium catalyst and a moderately strong base is crucial to favor the desired cross-coupling pathway over potential side reactions.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of unprotected ortho-bromoanilines and can be adapted for various aryl and heteroaryl boronic acids.[3][4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ (1-2 mol%) | Efficiently generates the active Pd(0) species in situ. |
| Ligand | cataCXium® A (2-4 mol%) | A bulky phosphine ligand that promotes oxidative addition and reductive elimination.[3] |
| Base | Cs₂CO₃ (2 equivalents) | A moderately strong base that facilitates transmetalation without promoting side reactions. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the bromoaniline. |
| Solvent | 2-MeTHF or Dioxane/H₂O (10:1) | Aprotic polar solvents that solubilize the reactants and facilitate the reaction.[3] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), cesium carbonate (2.0 eq.), and cataCXium® A (2-4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the palladium precatalyst, [Pd(cinnamyl)Cl]₂, under a positive flow of inert gas.
-
Add degassed 2-MeTHF or a dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines from aryl halides.[5][6] Employing this compound in this reaction allows for the introduction of a second nitrogen-containing substituent, leading to valuable N,N'-disubstituted ortho-phenylenediamines and related structures.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base.[5][6][7] For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile.[7]
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for performing a Buchwald-Hartwig amination experiment.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with a variety of primary and secondary amines.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective Pd(0) and Pd(II) sources.[7] |
| Ligand | XPhos, SPhos, or RuPhos (2-8 mol%) | Bulky, electron-rich ligands that promote efficient catalysis. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents) | Strong, non-nucleophilic bases to deprotonate the amine.[7] |
| Amine | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 90-110 °C | Higher temperatures are often required for less reactive amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst and ligand stability. |
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to the specified temperature with stirring.
-
After the reaction is complete (as determined by TLC or LC-MS), cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Heck Reaction: Olefin Functionalization
The Heck reaction offers a powerful method for the arylation of alkenes, forming a new C-C bond with high stereoselectivity.[8][9] The reaction of this compound with various alkenes, such as acrylates or styrenes, provides access to substituted cinnamic acid derivatives and stilbenes, which are valuable synthetic intermediates.
Key Considerations for a Successful Heck Reaction
The choice of palladium source, ligand (if any), base, and solvent are critical for achieving high yields and selectivity in the Heck reaction.[8][9] For electron-rich aryl bromides, the use of phosphine ligands can be beneficial. The base plays a crucial role in the regeneration of the active Pd(0) catalyst.[10]
Diagram 3: The Catalytic Cycle of the Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
General Protocol for the Heck Reaction
This protocol can be used for the coupling of this compound with electron-deficient alkenes like acrylates.
Table 3: Typical Conditions for the Heck Reaction
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst.[11] |
| Ligand (optional) | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | Can improve catalyst stability and reactivity. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equivalents) | Neutralizes the HBr formed during the reaction.[11] |
| Alkene | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Solvent | DMF, MeCN, or Toluene | Polar aprotic solvents are generally preferred. |
| Temperature | 80-120 °C | Sufficient temperature is needed to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the alkene (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (and ligand, if used).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][8] This reaction provides a direct route to 2-(alkynyl)-N-isopropylanilines, which are versatile intermediates for the synthesis of heterocycles and other complex molecules.
The Dual Role of Copper in the Catalytic Cycle
The traditional Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) salt.[1][8] The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[1] An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide byproduct.[1]
Diagram 4: The Intertwined Catalytic Cycles of Sonogashira Coupling
Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.
General Protocol for Sonogashira Coupling
This protocol is a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound.
Table 4: Standard Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A stable and commonly used Pd(II) precatalyst.[1] |
| Copper Co-catalyst | CuI (2-5 mol%) | Activates the terminal alkyne for transmetalation.[1] |
| Base | Et₃N or i-Pr₂NH (2-3 equivalents) | Acts as both a base and a solvent in some cases.[1] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is generally sufficient. |
| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents that facilitate the reaction. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or near room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents side reactions and catalyst decomposition. |
Step-by-Step Protocol:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: A Versatile Tool for Drug Discovery and Beyond
This compound has proven to be a highly versatile and valuable building block for the synthesis of a diverse array of complex organic molecules. Its successful application in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, underscores its importance in modern synthetic chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this substrate in their own synthetic endeavors. By understanding the principles behind the selection of catalysts, ligands, and reaction conditions, chemists can unlock the full potential of this compound to accelerate the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.
References
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NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. Available from: [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021-02-23. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023-06-30. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. 2024-09-16. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 2025-08-06. Available from: [Link]
-
Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. Available from: [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 2025-08-06. Available from: [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. 2013-11-18. Available from: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. 2021-12-03. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. Available from: [Link]
-
Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl acrylate catalysed by 1. ResearchGate. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
- Process for the preparation of N-isopropylaniline. Google Patents.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. 2021-12-16. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. 2023-06-30. Available from: [Link]
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Application Notes & Protocols: 2-bromo-N-(propan-2-yl)aniline as a Versatile Precursor for Agrochemical Synthesis
Introduction: The Strategic Role of 2-bromo-N-(propan-2-yl)aniline
In the landscape of modern agrochemical development, the strategic selection of foundational molecular scaffolds is paramount. This compound (CAS No. 156643-24-2), also known as N-isopropyl-2-bromoaniline, has emerged as a highly versatile precursor for constructing complex, biologically active molecules.[1][2] Its structure, featuring a reactive bromine atom ortho to a sterically influential N-isopropylamino group, provides a unique electronic and steric environment. This arrangement is particularly amenable to modern cross-coupling reactions, enabling the precise and efficient introduction of diverse functionalities.[2][3]
This guide provides an in-depth analysis of the core synthetic transformations involving this compound and delivers a field-proven protocol for its application in synthesizing advanced agrochemical intermediates. The methodologies discussed are grounded in established catalytic principles, emphasizing reaction control, safety, and validation.
Physicochemical Properties and Safety Data
Before proceeding with any experimental work, a thorough understanding of the precursor's properties and associated hazards is essential. The data below is compiled for this compound and related bromoaniline compounds.
| Property | Value | Source |
| CAS Number | 156643-24-2 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1][4] |
| Molecular Weight | 214.1 g/mol | [1] |
| Appearance | Not specified; related bromoanilines are typically liquids or low-melting solids. | |
| Purity (Typical) | ≥95% | [1] |
Safety & Handling: this compound and its structural analogs, such as 2-bromoaniline, are classified as hazardous substances.[5][6][7]
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[5][7] May cause damage to organs through prolonged or repeated exposure.[6][7]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[6] Use of personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[5][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Core Synthetic Strategies: Leveraging the Aryl Bromide Moiety
The synthetic utility of this compound is primarily derived from the C-Br bond, which serves as a highly effective "handle" for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These transformations are the cornerstone of building the complex molecular architectures found in modern pesticides and fungicides.
Suzuki-Miyaura Cross-Coupling: The Gateway to Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful method for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[8] For unprotected ortho-bromoanilines, this reaction allows for the construction of biaryl anilines, which are key structural motifs in numerous pharmacologically and agrochemically active compounds.[9]
Causality of Component Selection:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd₂(dba)₃.[10] The choice of precatalyst can influence reaction kinetics and stability.
-
Ligand: The ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[10] These ligands promote the crucial oxidative addition step and stabilize the catalytic species, preventing palladium black precipitation.
-
Base: A base is required to activate the boronic acid or ester, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, with the choice depending on the substrate's sensitivity to base-labile functional groups.
Ullmann-Type Condensation: A Classic C-N and C-O Bond Formation
The Ullmann condensation is a copper-promoted reaction that provides a robust, often lower-cost alternative to palladium catalysis for forming C-N and C-O bonds.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures >200°C), modern protocols using soluble copper sources and ligands have significantly broadened their applicability in agrochemical and pharmaceutical synthesis.[11][12][13]
Causality of Component Selection:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are most common. The active species is believed to be a copper(I) amide or alkoxide, which then reacts with the aryl halide.[11]
-
Ligand: The introduction of bidentate ligands (e.g., diamines, amino acids) has been a major advancement, allowing for milder reaction conditions and lower catalyst loadings.[12]
-
Solvent & Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used, although modern systems can sometimes operate at lower temperatures.[11]
Application Protocol: Synthesis of a Biaryl Aniline Agrochemical Intermediate
This protocol details a validated procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This transformation yields a biaryl aniline, a common substructure in advanced fungicidal and herbicidal compounds.
Protocol 1: Synthesis of N-isopropyl-4'-methoxy-[1,1'-biphenyl]-2-amine
Principle: This procedure uses a palladium/buchwald-ligand catalytic system to couple the C-Br bond of the aniline precursor with an electron-rich boronic acid. The reaction is run under an inert atmosphere to protect the catalyst from oxidation. Progress is monitored by TLC, and the final product is isolated and purified by column chromatography.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Ethyl Acetate, HPLC grade
-
Hexanes, HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Cannula and syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.67 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.85 g, 5.60 mmol, 1.2 eq), Pd(OAc)₂ (21 mg, 0.093 mmol, 0.02 eq), SPhos (77 mg, 0.187 mmol, 0.04 eq), and K₂CO₃ (1.94 g, 14.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (15 mL), anhydrous 1,4-dioxane (15 mL), and deionized water (3 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Ethyl Acetate in Hexanes), visualizing under UV light. The reaction is complete upon the disappearance of the this compound spot.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing: Combine the organic layers and wash with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 0% to 15% ethyl acetate).
-
Analysis: Combine the pure fractions and concentrate to yield N-isopropyl-4'-methoxy-[1,1'-biphenyl]-2-amine as the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Self-Validation and Expected Results:
-
Yield: A successful reaction should provide the target compound in >80% isolated yield.
-
Purity: Post-chromatography purity should be >98% as determined by HPLC or GC analysis.
-
Confirmation: ¹H NMR spectroscopy should clearly show the disappearance of the aromatic proton pattern of the starting material and the appearance of new signals corresponding to the biaryl product, including the methoxy singlet around 3.8 ppm. Mass spectrometry should show a molecular ion peak corresponding to the product's mass (C₁₆H₁₉NO, MW: 241.33).
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of novel agrochemicals. Its utility is unlocked through well-established yet highly tunable cross-coupling reactions like the Suzuki-Miyaura and Ullmann condensations. By understanding the mechanistic principles behind these transformations and adhering to rigorous, validated protocols, researchers can efficiently generate diverse libraries of complex aniline derivatives for biological screening. The methods outlined in this guide provide a reliable foundation for leveraging this key precursor in the discovery and development of next-generation crop protection agents.
References
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. (2025). Wiley Online Library. [Link]
-
MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. Oxford Lab Fine Chem LLP. [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews. [Link]
-
Isoprocarb - ChemBK. (2022). ChemBK. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health (NIH). [Link]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022). ACS Publications. [Link]
-
Fenobucarb | C12H17NO2 | CID 19588. PubChem - National Institutes of Health (NIH). [Link]
-
2-Bromo Aniline. Maksons Fine Chem Pvt. Ltd.[Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. [Link]
-
This compound. PubChemLite. [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Neliti. [Link]
-
2-Bromo-6-isopropylaniline | C9H12BrN | CID 12186546. PubChem - National Institutes of Health (NIH). [Link]
-
2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337. PubChem - National Institutes of Health (NIH). [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health (NIH). [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]
-
Isoprocarb | C11H15NO2 | CID 17517. PubChem - National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 2. Buy this compound | 156643-24-2 [smolecule.com]
- 3. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]
- 4. PubChemLite - 156643-24-2 (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-isopropyl-2-bromoaniline in Agrochemical Research
Introduction: Unlocking the Potential of Substituted Anilines in Agrochemistry
N-isopropyl-2-bromoaniline is a substituted aniline that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of the bromine atom at the ortho position and the N-isopropyl group offers unique steric and electronic properties that can be exploited to design molecules with specific biological activities. While direct commercial applications of N-isopropyl-2-bromoaniline in market-leading herbicides or fungicides are not extensively documented, its structural motifs are present in a number of herbicidally active compounds, particularly within the N-aryl acetamide class.
This guide provides a comprehensive overview of the potential applications of N-isopropyl-2-bromoaniline in the development of novel herbicides. We will explore a detailed, albeit hypothetical, synthetic pathway to a novel herbicidal candidate and provide protocols for its synthesis and biological evaluation. This document is intended for researchers and scientists in the agrochemical industry, offering a scientifically grounded framework for exploring the potential of this and similar building blocks.
Part 1: Synthesis of a Hypothetical Herbicidal Candidate: N-(2-bromophenyl)-N-isopropyl-2-(heteroaryloxy)acetamide
The synthesis of N-aryl-2-heteroaryloxy-N-isopropyl acetamides has been shown to yield compounds with promising herbicidal activities.[1][2][3] In this section, we will outline a synthetic protocol for a novel compound, N-(2-bromophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide, using N-isopropyl-2-bromoaniline as the starting material.
Synthetic Scheme
Caption: Synthetic pathway for the target herbicidal candidate.
Experimental Protocols
Step 1: Synthesis of N-(2-bromophenyl)-2-chloro-N-isopropylacetamide
This initial step involves the N-acylation of N-isopropyl-2-bromoaniline with chloroacetyl chloride. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
-
Materials:
-
N-isopropyl-2-bromoaniline (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a solution of N-isopropyl-2-bromoaniline in anhydrous toluene, add chloroacetyl chloride dropwise at 40°C under an inert atmosphere.
-
After the addition is complete, raise the temperature to 75°C.
-
Maintain the reaction at this temperature for 2 hours, while bubbling nitrogen through the solution to remove the generated HCl gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.[3]
-
Step 2: Synthesis of N-(2-bromophenyl)-2-hydroxy-N-isopropylacetamide
The chloroacetamide intermediate is then converted to the corresponding hydroxyacetamide. This is a crucial step to introduce a reactive hydroxyl group for the subsequent etherification.
-
Materials:
-
N-(2-bromophenyl)-2-chloro-N-isopropylacetamide (1 equivalent)
-
Potassium acetate (1.5 equivalents)
-
Methanol
-
-
Procedure:
-
A mixture of N-(2-bromophenyl)-2-chloro-N-isopropylacetamide and potassium acetate in methanol is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is evaporated in vacuo.
-
The residue is then partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired hydroxyacetamide.[1]
-
Step 3: Synthesis of N-(2-bromophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)acetamide
This final step involves the etherification of the hydroxyacetamide with a suitable heteroaryl chloride to yield the target compound. The choice of the heteroaromatic ring is critical for biological activity.
-
Materials:
-
N-(2-bromophenyl)-2-hydroxy-N-isopropylacetamide (1 equivalent)
-
2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (1 equivalent)
-
Anhydrous potassium carbonate (1.5 equivalents)
-
Acetone (anhydrous)
-
-
Procedure:
-
A mixture of N-(2-bromophenyl)-2-hydroxy-N-isopropylacetamide, 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, and anhydrous potassium carbonate in anhydrous acetone is refluxed.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the final product.
-
Part 2: Biological Evaluation of Herbicidal Activity
The synthesized compound should be evaluated for its herbicidal activity against a panel of representative weed species. Both pre-emergence and post-emergence assays are necessary to determine the full spectrum of its activity.
Protocol for Herbicidal Activity Screening
1. Plant Species for Screening:
A diverse range of monocotyledonous and dicotyledonous weeds should be selected.
| Monocots | Dicots |
| Echinochloa crus-galli (Barnyard grass) | Abutilon theophrasti (Velvetleaf) |
| Setaria viridis (Green foxtail) | Acalypha australis (Australian acalypha) |
| Digitaria sanguinalis (Large crabgrass) | Zinnia elegans (Common zinnia) |
2. Pre-emergence Herbicidal Assay:
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
-
Procedure:
-
Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Fill plastic pots with a standardized soil mixture.
-
Sow seeds of the test weed species in the pots.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the growth of treated plants to untreated controls. The assessment should be based on a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
3. Post-emergence Herbicidal Assay:
This assay assesses the compound's effectiveness on established weeds.
-
Procedure:
-
Sow seeds of the test weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a series of concentrations of the test compound as described for the pre-emergence assay.
-
Spray the foliage of the weeds with the test solutions until runoff.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage using the same rating scale as the pre-emergence assay.
-
Data Analysis and Interpretation
The results from the herbicidal screening will indicate the compound's spectrum of activity and its effective concentration. Compounds showing significant activity can then be subjected to more detailed studies to determine their mode of action and crop selectivity.
Caption: Workflow for herbicide development and screening.
Conclusion
N-isopropyl-2-bromoaniline represents a valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. The protocols and workflows detailed in this application note provide a robust framework for researchers to synthesize and evaluate new herbicidal candidates based on the N-aryl acetamide scaffold. By systematically exploring derivatives of this compound, there is a strong potential to discover new active ingredients with improved efficacy and desirable environmental profiles.
References
- Ye, Q., Zhu, X. B., Gu, K., Ni, X. Q., Gao, J. R., & Wei-Rong, M. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934.
-
Zhu, X. B., Ye, Q., Gu, K., Ni, X. Q., Gao, J. R., & Wei-Rong, M. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. ResearchGate. [Link]
-
Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. (2013). Asian Journal of Chemistry. [Link]
Sources
Application Note: A Robust, Operationally Simple Protocol for the Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of ortho-Substituted Anilines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance.[1] This palladium-catalyzed reaction forges carbon-carbon bonds between organohalides and organoboron compounds, a transformation central to the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][2] A particularly valuable application is the arylation of anilines, as the resulting biaryl amine motifs are key structural components in numerous pharmacologically active compounds.[1][3]
However, the use of ortho-substituted haloanilines, especially those with an unprotected amine group, presents a significant challenge.[4] The proximity of the amine to the reaction center can lead to catalyst inhibition or undesired side reactions. Historically, a common strategy to circumvent these issues has been the use of protecting groups for the amine functionality, adding steps and complexity to the synthetic route.[4] The development of a robust and operationally simple protocol for the direct coupling of unprotected ortho-bromoanilines is, therefore, of considerable interest to the chemistry community.[1] This application note details such a protocol, focusing on the rationale behind the choice of catalyst, solvent, and base to achieve high yields and broad substrate scope.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of the aryl halide (in this case, ortho-bromoaniline) to a Pd(0) complex. This is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[5] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling with unprotected ortho-bromoanilines hinges on the careful selection of the catalyst, ligand, base, and solvent. Recent studies have identified a particularly effective system that overcomes the challenges posed by this substrate class.[1][4]
| Parameter | Recommended | Rationale |
| Catalyst | CataCXium® A Pd G3 | This palladacycle precatalyst is highly active and has shown unique efficacy for this specific transformation where other common catalysts fail.[4] It provides a reliable source of the active Pd(0) species. |
| Ligand | CataCXium® A (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) | The bulky and electron-rich nature of this biaryl phosphine ligand facilitates the oxidative addition and reductive elimination steps.[7] It also helps to prevent catalyst deactivation. |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base is required to activate the boronic ester for transmetalation without causing side reactions with the unprotected aniline or other functional groups.[5][7] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | This ether-based solvent was found to give a significant increase in yield compared to more traditional solvents like dioxane/water.[1][4] It offers good solubility for the reactants and is less prone to side reactions. |
| Boron Source | Boronic Esters (e.g., pinacol esters) | Boronic esters are often more stable and easier to handle than the corresponding boronic acids.[5] They are readily activated under the reaction conditions. |
Detailed Experimental Protocol
This protocol is based on an optimized procedure for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines.[1][8]
Caption: A flowchart of the general experimental workflow.
Materials:
-
ortho-Bromoaniline derivative (1.0 eq)
-
Boronic ester (1.5 eq)
-
CataCXium® A Pd G3 (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (to achieve a concentration of ~0.3 M)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a nitrogen-flushed glovebox or using standard Schlenk techniques, add the ortho-bromoaniline derivative (1.0 eq), the boronic ester (1.5 eq), CataCXium® A Pd G3 (0.10 eq), and K₃PO₄ (2.0 eq) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 2-MeTHF to the vial to achieve the desired concentration (e.g., 0.3 M with respect to the limiting reagent).
-
Reaction: Seal the vial tightly and place it on a preheated hotplate stirrer (e.g., 80 °C). Stir the reaction mixture vigorously for the required time (typically monitored by TLC or LC-MS for completion, often 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.[8]
This optimized protocol has demonstrated broad applicability, tolerating various functional groups on both the aniline and the boronic ester partner, including ketones, chlorides, free alcohols, and a range of heterocycles.[1][4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently anhydrous solvent or reagents.3. Ineffective base. | 1. Ensure rigorous exclusion of air using a glovebox or proper Schlenk techniques.[9]2. Use freshly distilled/dried solvent and dry reagents.3. Use freshly ground K₃PO₄ or try a different base like Cs₂CO₃. |
| Formation of Homocoupling Product | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve inert atmosphere techniques.2. Lower the reaction temperature and monitor for progress. |
| Protodeboronation (Loss of Boronic Ester) | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long. | 1. Ensure anhydrous conditions.2. Consider a milder base or reduce reaction time. Use of boronic esters over acids can mitigate this.[10] |
| Low Isolated Yield after Workup | 1. Product is water-soluble.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Add more solvent or brine to break the emulsion; filtration through celite can also help. |
Conclusion
The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines is a challenging yet highly valuable transformation. By moving beyond traditional catalyst systems and leveraging a modern, highly active palladacycle precatalyst with a bulky biaryl phosphine ligand in a non-traditional solvent like 2-MeTHF, the limitations can be effectively overcome.[4] This operationally simple and robust protocol provides a reliable method for accessing a diverse range of ortho-substituted biaryl amines, which are crucial intermediates in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta.
- Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand.
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review.
- Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- Reddit. (2024). Struggling with Suzuki Reaction.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Utility of 2-bromo-N-(propan-2-yl)aniline Derivatives in Modern Kinase Inhibitor Discovery
Introduction: The Versatility of the Substituted Aniline Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic deployment of specific molecular scaffolds is paramount to the successful development of targeted therapies. Among these, the 2-bromo-N-(propan-2-yl)aniline moiety has emerged as a particularly valuable building block. Its unique combination of a reactive bromine handle for cross-coupling reactions and the sterically influential N-isopropyl group provides medicinal chemists with a versatile platform for synthesizing libraries of kinase inhibitors with finely tuned potencies and selectivities. Aniline derivatives, in general, are crucial components in the synthesis of a wide array of pharmaceuticals, owing to their ability to serve as key pharmacophoric elements and synthetic intermediates.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in medicinal chemistry, with a focus on the synthesis of Janus Kinase (JAK) inhibitors.
The biological rationale for targeting kinases stems from their central role in cellular signal transduction pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The this compound scaffold is particularly well-suited for the construction of ATP-competitive kinase inhibitors, where the aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site.
Synthetic Pathways: Crafting Kinase Inhibitors from this compound
The primary synthetic utility of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2-position of the aniline ring, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of this compound
A common method for the synthesis of N-alkylanilines involves the reductive amination of a ketone with an aniline. In this case, 2-bromoaniline is reacted with acetone in the presence of a reducing agent.
Materials:
-
2-bromoaniline
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-bromoaniline (1.0 eq) in dichloroethane, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based JAK Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a representative Janus Kinase (JAK) inhibitor, leveraging a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the core heterocyclic scaffold, which is subsequently coupled with this compound.
Part A: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core The synthesis of the pyrazolo[3,4-d]pyrimidine core is a multi-step process that is well-documented in the chemical literature. A general approach involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Part B: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Substituted pyrazolo[3,4-d]pyrimidine boronic acid or ester (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask, combine this compound, the pyrazolo[3,4-d]pyrimidine boronic ester, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Biological Evaluation of Kinase Inhibitors
The synthesized compounds are subsequently evaluated for their ability to inhibit the target kinase and their anti-proliferative effects in relevant cancer cell lines.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase (e.g., JAK2)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the target kinase, and the Eu-labeled antibody.
-
Incubate the mixture for a specified time at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes hypothetical inhibitory activities of a series of 2-anilino-pyrazolo[3,4-d]pyrimidine derivatives, illustrating the impact of substitutions on the aniline ring.
| Compound ID | R1 (Aniline Substitution) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 1a | H | 150 | 120 | 250 |
| 1b | 4-fluoro | 75 | 60 | 180 |
| 1c | 4-chloro | 50 | 45 | 150 |
| 1d | 4-methyl | 120 | 100 | 200 |
| 1e | 3,4-dichloro | 25 | 20 | 90 |
This data is illustrative and intended to demonstrate the principles of SAR.
Conclusion: A Privileged Scaffold for Future Drug Discovery
The this compound scaffold and its derivatives represent a cornerstone in the medicinal chemist's toolkit for the design and synthesis of novel kinase inhibitors. The synthetic tractability, coupled with the favorable pharmacological properties often imparted by the N-isopropylaniline moiety, ensures its continued relevance in the pursuit of next-generation targeted therapies. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers dedicated to advancing the field of drug discovery.
References
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]
- Upadhyay, Z., Zala, D., & Bhatt, H. (2020). Synthesis and Characterization of Some Novel Schiff Bases of 4-Bromo-2-Methyl-N-(Propan-2-yl)Aniline. Journal of Chemical, Biological and Physical Sciences, 10(4), 435-442.
- Bhat, A. R., Sufeera, K., & Chaitanya, M. V. S. L. (2011). A review on biological activities of aniline and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 487-493.
- Xie, Y., Wang, Y., Deng, J., & Luo, G. (2020). A continuous microreaction system for rapid synthesis of 4-bromo-3-methylanisole. Reaction Chemistry & Engineering, 5(2), 336-343.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(propan-2-yl)aniline
Welcome to the technical support center for the synthesis of 2-bromo-N-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and highly effective methods for the synthesis of this compound:
-
Direct N-Alkylation: This method involves the reaction of 2-bromoaniline with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in the presence of a base. This is a classical nucleophilic substitution reaction.[1]
-
Reductive Amination: This is often the preferred method for its high selectivity and milder conditions. It involves the reaction of 2-bromoaniline with acetone to form an intermediate imine, which is then reduced in-situ to the desired secondary amine.[2][3][4] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
Q2: My N-alkylation reaction is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-isopropyl product?
This is a classic challenge in N-alkylation of anilines. The mono-alkylated product, this compound, can be more nucleophilic than the starting 2-bromoaniline, leading to a second alkylation event to form the tertiary amine.[5][6]
Here are several strategies to favor mono-alkylation:
-
Adjust Stoichiometry: Use a significant excess of the 2-bromoaniline relative to the isopropylating agent. This statistically favors the reaction with the more abundant starting material.[5][7]
-
Slow Addition: Add the alkylating agent (e.g., 2-bromopropane) slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent at all times, reducing the chance of the product reacting again.[5]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity.[5]
Q3: I am attempting a reductive amination with 2-bromoaniline and acetone, but the reaction is sluggish or incomplete. What could be the issue?
Several factors can lead to low conversion in a reductive amination:
-
Inefficient Imine Formation: The initial step is the formation of an imine, which is an equilibrium process involving the loss of water.[3] If water is not effectively removed or the reaction conditions are not optimal, the equilibrium may not favor the imine.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid) is often used to facilitate imine formation. However, too much acid will protonate the aniline, rendering it non-nucleophilic. The pH should be weakly acidic.
-
Dehydration: The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine.[8]
-
-
Reducing Agent Choice: The reactivity of the reducing agent is crucial.
-
Sodium Borohydride (NaBH₄): While effective, it can also reduce the acetone if not used carefully. It's best to form the imine first, then add the NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine in the presence of the ketone, allowing for a one-pot reaction.[2][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often preferred for its lower toxicity compared to cyanoborohydride.[2]
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low Isolated Yield
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] If starting material remains, consider increasing the reaction time or temperature. | Sub-optimal reaction kinetics can be due to insufficient activation energy or time. The ortho-bromo group on the aniline can slightly decrease its nucleophilicity, potentially requiring more forcing conditions than aniline itself.[7] |
| Suboptimal Base/Solvent Combination | For N-alkylation, ensure the base is strong enough to deprotonate the aniline (e.g., K₂CO₃, KOtBu) and the solvent is appropriate (e.g., polar aprotic like DMF, acetonitrile).[7] | The base increases the aniline's nucleophilicity. The solvent must dissolve the reactants and facilitate the substitution reaction; polar aprotic solvents are generally preferred as they do not excessively solvate the amine nucleophile.[7] |
| Product Loss During Workup | Ensure the pH is basic during aqueous extraction to keep the product in the organic layer. Back-extract the aqueous layer to recover any dissolved product. Use brine washes to minimize emulsion formation. | This compound is a basic compound. In acidic conditions, it will form a water-soluble ammonium salt. |
| Product Decomposition | Anilines can be sensitive to oxidation, especially at high temperatures in the presence of air.[5] Some N-alkylated anilines may also be sensitive to silica gel during column chromatography.[5] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If decomposition on silica is suspected, consider using a different stationary phase (e.g., alumina) or an alternative purification method like distillation. |
Problem 2: Presence of Unwanted Side Products
| Side Product | Identification | Mitigation Strategy | Underlying Chemistry |
| N,N-diisopropylaniline | Higher Rf on TLC, distinct mass in GC-MS. | Follow the strategies for favoring mono-alkylation (excess aniline, slow addition of alkylating agent, lower temperature).[5][7] | The mono-alkylated product is often more nucleophilic than the starting aniline, leading to over-alkylation.[5] |
| Elimination Product (Propene) | Gaseous byproduct. Can be inferred from consumption of alkylating agent without product formation. | Use a less hindered base if possible. Avoid excessively high temperatures. | This is more likely with secondary alkyl halides like 2-bromopropane, where the base can act as a Brønsted base to abstract a proton, leading to E2 elimination, which competes with the desired SN2 substitution.[5] |
| Oxidation Products | Appearance of colored impurities in the reaction mixture or isolated product. | Run the reaction under an inert atmosphere (N₂ or Ar). Consider using degassed solvents. | Anilines are susceptible to oxidation, which can be catalyzed by trace metals or initiated by air at elevated temperatures, leading to complex colored polymeric materials.[5] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This two-step, one-pot procedure is designed for high selectivity and yield.
Step-by-Step Methodology:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 eq), acetone (1.5 eq), and methanol as the solvent.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC until the 2-bromoaniline spot has been consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until completion as monitored by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visual Workflow and Diagrams
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Reaction Pathway Comparison
This diagram illustrates the two main synthetic routes.
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
References
- BenchChem. (2025). Troubleshooting low yields in the N-alkylation of anilines.
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
-
Bähn, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline. Retrieved from [Link]
-
Gande, S. L., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
- Borah, A. J., et al. (2023). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
purification of crude 2-bromo-N-(propan-2-yl)aniline by column chromatography
Technical Support Center: Purification of 2-bromo-N-(propan-2-yl)aniline
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the .
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my this compound streak or "tail" significantly on a silica gel column?
Aniline derivatives like this compound are basic compounds. This basicity arises from the lone pair of electrons on the nitrogen atom. Silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH)[1][2]. The basic nitrogen atom of your aniline can form a strong acid-base interaction with these acidic silanol groups, leading to irreversible or slow, uneven elution from the column. This phenomenon manifests as "tailing" or streaking on a TLC plate and results in broad, poorly resolved peaks during column chromatography[1][3][4].
Q2: How can I prevent tailing during the purification of my aniline derivative?
The most effective strategy is to suppress the unwanted interaction between the basic analyte and the acidic stationary phase. This is typically achieved by adding a small amount of a competitive base to the mobile phase (eluent)[3].
-
Triethylamine (TEA): Adding 0.1-2% triethylamine to your eluent system is the standard industry practice[3][5]. The TEA is a stronger base than your aniline derivative and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This allows your target compound to elute symmetrically without tailing[5].
-
Ammonia: A few drops of ammonium hydroxide in the eluent can also serve the same purpose.
It is crucial to first optimize the concentration of the basic additive using TLC before proceeding with the column.
Q3: My compound appears to be degrading on the column, resulting in low recovery. Is this common and what can I do?
Yes, some compounds, including certain halogenated molecules, can be sensitive to the acidic nature of silica gel and may degrade during purification[6][7].
To diagnose this, you can perform a 2D TLC stability test[7][8]. Spot your crude compound in one corner of a square TLC plate, run it with your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent system. If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface[7][9].
Solutions:
-
Deactivate the Silica: Use an eluent containing triethylamine as described in Q2. This neutralizes the silica surface and can prevent acid-catalyzed degradation[7].
-
Use a Different Stationary Phase: If degradation persists, consider alternative, less acidic stationary phases such as alumina (neutral or basic grade) or Florisil®[6][7].
Q4: What is a good starting solvent system for purifying this compound?
This compound is a moderately polar compound. A good starting point for developing a separation method on TLC is a mixture of a non-polar and a moderately polar solvent.
-
Recommended System: Hexanes/Ethyl Acetate.
-
Method: Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Target Rf: For optimal separation on a column, aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 on the TLC plate[7][10]. This provides a good balance, ensuring the compound moves efficiently down the column without eluting too quickly with non-polar impurities.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography process.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in broad bands.[10] 2. Column Overloading: Too much crude material was loaded for the amount of silica used.[3] 3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.[4] | 1. Re-optimize Eluent: Use TLC to find a solvent system where the Rf of your product is ~0.3-0.4 and is well-separated from impurity spots. Consider using a less polar solvent system or a gradient elution.[7] 2. Reduce Load: A general rule is to use a silica-to-sample weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[10] 3. Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry, free of air bubbles. Gently tap the column during packing to settle the silica bed.[11] |
| Product Does Not Elute from the Column | 1. Compound is Too Polar for the Eluent: The selected mobile phase is not strong enough to displace the compound from the stationary phase. 2. Irreversible Adsorption/Decomposition: The compound has either permanently bound to the silica or has degraded.[6] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If the compound still doesn't elute, a "methanol purge" (flushing the column with 100% methanol) can be used to strip off highly polar compounds.[8] 2. Check for Stability: Perform a 2D TLC as described in FAQ Q3. If decomposition is confirmed, use a deactivated silica gel or an alternative stationary phase like alumina.[7][8] |
| Cracked or Dry Silica Bed | 1. Solvent Level Dropped Below the Top of the Silica: This is the most common cause and is fatal to the separation, as it creates channels. | 1. Maintain Solvent Head: Always keep a head of solvent above the silica bed. Never let the column run dry. 2. Repack: Unfortunately, a cracked column cannot be salvaged. The column must be repacked. |
| Uneven Sample Loading | 1. Sample was not applied evenly to the column surface. 2. Sample was dissolved in too much solvent or a solvent that is too polar. [4] | 1. Careful Application: Apply the sample solution slowly and evenly to the center of the silica bed, taking care not to disturb the surface. 2. Use Minimal, Less Polar Solvent: Dissolve the sample in the absolute minimum amount of the eluent. If solubility is an issue, use a slightly more polar solvent, but keep the volume minimal.[4] 3. Dry Loading: For samples with poor solubility in the eluent, use the dry loading technique. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4][6] |
Part 3: Experimental Workflow & Protocols
Overall Purification Workflow
The following diagram outlines the logical flow from receiving the crude product to obtaining the purified this compound.
Caption: Workflow for chromatographic purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgsyn.org [orgsyn.org]
side reactions and byproduct formation in the synthesis of N-isopropyl-2-bromoaniline
Welcome to the technical support center for the synthesis of N-isopropyl-2-bromoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success and reproducibility of your experiments.
Structure of this Guide
This technical support resource is divided into the following sections for clarity and ease of use:
-
Core Synthesis Strategies: An overview of the primary methods for synthesizing N-isopropyl-2-bromoaniline.
-
Troubleshooting Guide: A problem-and-solution-oriented section addressing specific issues you may encounter.
-
Frequently Asked Questions (FAQs): Quick answers to common queries about the synthesis.
-
Detailed Experimental Protocols: Step-by-step procedures for recommended synthetic routes.
-
Purification Strategies: Guidance on isolating the target compound from common impurities.
-
References: A comprehensive list of cited literature.
Core Synthesis Strategies
The synthesis of N-isopropyl-2-bromoaniline can be approached through several established methods. The choice of strategy often depends on available starting materials, scale, and desired purity. The three most common and effective routes are:
-
Reductive Amination: A one-pot reaction between 2-bromoaniline and acetone, followed by in-situ reduction of the resulting imine. This is often a preferred method due to its operational simplicity and use of readily available reagents.
-
Direct N-Alkylation: The reaction of 2-bromoaniline with an isopropylating agent, such as 2-bromopropane, in the presence of a base. While straightforward, this method is prone to over-alkylation.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 2-bromoaniline and isopropylamine. This method is highly versatile but requires careful control of catalytic conditions.
Each of these methods has its own set of potential side reactions and byproducts, which will be addressed in the following sections.
Troubleshooting Guide
This section is formatted to help you diagnose and resolve common issues encountered during the synthesis of N-isopropyl-2-bromoaniline.
Issue 1: Low Yield of N-isopropyl-2-bromoaniline
Question: My reaction has a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities:
| Potential Cause (by Synthesis Method) | Explanation | Recommended Solution |
| Reductive Amination | Incomplete imine formation: The equilibrium between the aniline, acetone, and the imine may not favor the imine. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure acetone is used in excess. |
| Ineffective reduction: The reducing agent may be weak, or the reaction conditions may not be optimal for the reduction of the imine. | Use a reducing agent selective for imines, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to avoid reduction of acetone.[1][2] | |
| Direct N-Alkylation | Poor reactivity of 2-bromoaniline: The amino group of 2-bromoaniline is a relatively weak nucleophile. | Increase the reaction temperature and ensure a sufficiently strong base (e.g., K2CO3, Cs2CO3) is used to deprotonate the aniline.[3] |
| Formation of multiple byproducts: Over-alkylation and potential rearrangement reactions can consume the starting material and product. | Use a large excess of 2-bromoaniline relative to the alkylating agent to favor mono-alkylation. Alternatively, add the alkylating agent slowly to the reaction mixture. | |
| Buchwald-Hartwig Amination | Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use high-purity reagents and solvents. |
| Suboptimal ligand or base: The choice of ligand and base is critical for an efficient catalytic cycle.[4][5] | Screen different phosphine ligands (e.g., XantPhos, BINAP) and bases (e.g., NaOtBu, K3PO4) to find the optimal combination for this specific transformation. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My final product shows multiple spots on the TLC plate. What are these byproducts and how can I avoid them?
Answer: The identity of the byproducts is a key clue to optimizing your reaction. Here are the most common impurities and their causes:
| Observed Impurity | Likely Identity | Cause and Mechanism | Prevention Strategy |
| Spot with higher Rf than product | N,N-diisopropyl-2-bromoaniline | Over-alkylation: The mono-alkylated product (N-isopropyl-2-bromoaniline) is often more nucleophilic than the starting 2-bromoaniline, leading to a second alkylation event.[6] | In N-alkylation, use a stoichiometric excess of 2-bromoaniline. In reductive amination, this is less common but can occur if the reaction conditions are too harsh. |
| Spot with similar Rf to product | N-isopropyl-4-bromoaniline | Aryl Bromide Rearrangement: Under certain biphasic alkylation conditions, particularly with HBr formation, an intermolecular bromine migration from the 2- to the 4-position can occur.[4][7][8] | Use non-HBr generating conditions or a strong, non-nucleophilic base to scavenge any acid formed immediately. This is more prevalent in direct alkylation. |
| Spot with lower Rf than product | Unreacted 2-bromoaniline | Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction by TLC until the starting material is consumed. Re-evaluate reaction conditions as described in "Issue 1". |
| Baseline or very low Rf spot | Aniline | Hydrodehalogenation: In Buchwald-Hartwig amination, a side reaction can be the reduction of the C-Br bond.[5] | Optimize the catalyst system. Some ligands are more prone to promoting this side reaction than others. |
| Faint spot near product (Reductive Amination) | Imine intermediate | Incomplete reduction: The reducing agent was not sufficient or reactive enough to fully convert the imine to the amine. | Add the reducing agent in portions and monitor by TLC. Ensure the chosen reducing agent is appropriate for the reaction scale and conditions. |
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic method is best for a multi-gram scale synthesis?
-
A1: For larger scale synthesis, reductive amination is often the most practical and cost-effective method. It is a one-pot reaction and avoids the use of expensive palladium catalysts and ligands associated with Buchwald-Hartwig amination. Direct N-alkylation can also be used, but controlling the selectivity to the mono-alkylated product can be challenging on a larger scale.
-
-
Q2: My 2-bromoaniline starting material is dark and appears impure. Can I use it as is?
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-Layer Chromatography (TLC) is the most convenient method.[7] A typical eluent system for this analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The product, N-isopropyl-2-bromoaniline, will have a higher Rf value than the more polar starting material, 2-bromoaniline. Byproducts like the di-isopropylated aniline will have an even higher Rf.
-
-
Q4: Can I use an alkylating agent other than 2-bromopropane for direct N-alkylation?
-
A4: Yes, other isopropylating agents like isopropyl iodide or isopropyl triflate can be used. The reactivity order is generally I > OTf > Br > Cl. Using a more reactive agent may allow for milder reaction conditions but could also increase the rate of over-alkylation.
-
Detailed Experimental Protocols
Protocol 1: Reductive Amination of 2-Bromoaniline with Acetone
This one-pot procedure is often favored for its simplicity and efficiency.
Caption: Workflow for Reductive Amination.
Materials:
-
2-Bromoaniline (1.0 eq)
-
Acetone (10 eq)
-
Methanol (as solvent)
-
Glacial Acetic Acid (0.1 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-bromoaniline and methanol. Stir until dissolved.
-
Add acetone followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Quench the reaction by slowly adding water, followed by saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Direct N-Alkylation with 2-Bromopropane
This protocol requires careful control to minimize the formation of the di-alkylated byproduct.
Materials:
-
2-Bromoaniline (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-bromoaniline, potassium carbonate, and DMF (or MeCN).
-
Heat the mixture to 80°C with vigorous stirring.
-
Add 2-bromopropane dropwise over 1 hour.
-
Maintain the reaction at 80°C and monitor its progress by TLC. The reaction may take 12-24 hours.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Strategies
Purification of the crude N-isopropyl-2-bromoaniline is crucial to remove unreacted starting materials and byproducts.
Liquid-Liquid Extraction
An initial workup can help remove some impurities. Washing the organic layer containing the crude product with a dilute aqueous acid solution (e.g., 1M HCl) can remove the more basic unreacted 2-bromoaniline, which will be protonated and move into the aqueous phase. The less basic N-isopropyl-2-bromoaniline and the non-basic di-isopropylated byproduct will remain in the organic layer. The desired product can then be recovered from the organic phase.
Flash Column Chromatography
This is the most effective method for obtaining highly pure N-isopropyl-2-bromoaniline.[10][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increase the polarity.
-
The non-polar di-isopropylated byproduct will elute first.
-
The desired N-isopropyl-2-bromoaniline will elute next.
-
The more polar unreacted 2-bromoaniline will elute last or be retained on the column.
-
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and key side reactions.
Caption: Reductive Amination and Over-alkylation Side Reaction.
Caption: Direct N-Alkylation and Common Side Reactions.
References
-
Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891–2895. [Link]
-
Vaddangiri, V. S., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 12049-12161. [Link]
-
Hart, J. S., Parsons, S., & Love, J. B. (n.d.). Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
-
Somers, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol. Studylib. [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Farkas, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749–3756. [Link]
-
Myers, A. (n.d.). Chem 115. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(53), 27863-27869. [Link]
-
PubChem. (n.d.). 2-Bromoaniline. National Center for Biotechnology Information. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing over-alkylation in the synthesis of secondary anilines
A Guide to Preventing Over-alkylation
Welcome to the technical support center for aniline synthesis. This guide is designed for chemists and drug development professionals who encounter challenges with selectivity during the N-alkylation of anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and troubleshooting strategies to help you gain control over your reactions and maximize the yield of your desired secondary aniline product.
Over-alkylation, the formation of a tertiary aniline byproduct, is a common and frustrating issue. It arises because the desired secondary aniline product is often more nucleophilic than the starting primary aniline, leading to a second alkylation event that is faster than the first. This guide provides a structured approach to diagnosing and solving this fundamental selectivity problem.
Section 1: Understanding the Problem - FAQs on Over-alkylation
Q1: Why is my aniline alkylation producing so much disubstituted product?
The primary reason for over-alkylation is a difference in nucleophilicity between the starting material and the product. The nitrogen lone pair in the primary aniline starting material participates in resonance with the aromatic ring, which reduces its nucleophilicity. After the first alkylation, the resulting secondary aniline is often a stronger nucleophile than the primary aniline. This is because the electron-donating alkyl group increases the electron density on the nitrogen, making it more reactive towards the alkylating agent. Consequently, the secondary aniline can compete effectively with the remaining primary aniline for the alkylating agent, leading to the formation of the undesired tertiary aniline.
Q2: How does the basicity of the secondary aniline contribute to over-alkylation?
Basicity and nucleophilicity are closely related. The newly introduced alkyl group on the secondary aniline acts as an electron-donating group, which increases the basicity of the nitrogen atom compared to the parent primary aniline. This enhanced basicity correlates with higher nucleophilicity, accelerating the rate of the second alkylation reaction. The reaction medium also plays a crucial role; the formation of hydrohalic acid (like HBr or HCl) as a byproduct can protonate the anilines. The primary aniline, being more basic than the solvent but less basic than the secondary aniline, might be partially protonated and rendered unreactive, allowing the more nucleophilic secondary aniline to react preferentially.
Section 2: Strategic Approaches to Control Alkylation - Troubleshooting & Solutions
This section details the primary strategies to mitigate over-alkylation, from simple adjustments in reaction conditions to alternative synthetic routes.
Subsection 2.1: Stoichiometry and Reaction Conditions
Q3: I'm still getting dialkylation even with a 1:1 ratio of reactants. What's the first and simplest thing I should try?
Before resorting to more complex strategies, the first variable to adjust is the stoichiometry. Using a large excess of the aniline (from 5 to 10 equivalents) relative to the alkylating agent can statistically favor the mono-alkylation product. This ensures that the alkylating agent is more likely to encounter a molecule of the primary aniline before it can react with the newly formed secondary aniline.
If using excess aniline is not feasible due to cost or downstream separation difficulties, the next parameters to adjust are temperature and the choice of base.
-
Temperature: Lowering the reaction temperature can often increase selectivity. Since the second alkylation may have a higher activation energy, reducing the thermal energy of the system can disproportionately slow this undesired reaction.
-
Base: Using a bulky, non-nucleophilic base can help. The base is required to neutralize the acid byproduct (e.g., HX) of the reaction. A hindered base is less likely to interfere with the primary reaction while effectively preventing the protonation of the aniline.
Subsection 2.2: The Protecting Group Strategy
Q4: My attempts to control stoichiometry are failing. How do I choose the right protecting group?
When simple adjustments are insufficient, a protecting group strategy is the most robust method for ensuring mono-alkylation. This strategy involves three key steps:
-
Protection: The N-H group of the primary aniline is converted into a less reactive group (e.g., an amide or sulfonamide). This deactivates the nitrogen, preventing it from reacting further.
-
Alkylation: The remaining N-H bond is then alkylated. Because the nitrogen is now part of a less nucleophilic functional group, over-alkylation is effectively prevented.
-
Deprotection: The protecting group is removed under specific conditions to reveal the desired secondary aniline.
The ideal protecting group should be easy to install and remove in high yield and should be stable to the planned alkylation conditions.
Q5: What are the pros and cons of common N-H protecting groups for anilines?
The choice of protecting group is critical and depends on the overall synthetic route and the tolerance of your molecule to the protection/deprotection conditions. The most common choices are sulfonyl and carbamate groups.
| Protecting Group | Structure | Protection Reagent | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | -SO₂C₆H₄CH₃ | Tosyl chloride (TsCl) | Very stable, crystalline derivatives. | Harsh deprotection conditions (e.g., strong acid like HBr/phenol, or reducing agents like Na/NH₃). |
| Nosyl (Ns) | -SO₂C₆H₄NO₂ | Nosyl chloride (NsCl) | Similar stability to tosyl but can be removed under much milder conditions (thiolates like thiophenol with K₂CO₃). | Can be sensitive to nucleophiles used in other reaction steps. |
| Boc (t-Boc) | -COOC(CH₃)₃ | Boc anhydride ((Boc)₂O) | Easily removed under mild acidic conditions (e.g., TFA, HCl in dioxane). | N-alkylation of N-Boc-anilines can sometimes be sluggish. The group is unstable to strong acids. |
Q6: Can you provide a reliable protocol for N-tosylation of an aniline and its subsequent alkylation and deprotection?
Certainly. The following is a general, three-step procedure for the synthesis of a secondary aniline via the tosyl protection strategy.
Experimental Protocol: N-Tosyl Protection, Alkylation, and Deprotection
Step 1: N-Tosylation of a Primary Aniline
-
Dissolve the primary aniline (1.0 eq) in a suitable solvent like pyridine or dichloromethane (DCM) with triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-tosylanilide by recrystallization or column chromatography.
Step 2: N-Alkylation of the N-Tosylanilide
-
Dissolve the N-tosylanilide (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq).
-
Heat the reaction mixture (typically 50-80 °C) and stir for 6-24 hours, monitoring for completion.
-
After cooling, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Step 3: Deprotection of the Tosyl Group
-
Dissolve the N-alkyl-N-tosylanilide (1.0 eq) in a mixture of 33% HBr in acetic acid (10-20 volumes) and phenol (1.0-2.0 eq) which acts as a bromine scavenger.
-
Heat the mixture to 80-100 °C for 2-6 hours.
-
Cool the reaction, dilute with water, and basify carefully with a strong base (e.g., 6M NaOH) to pH > 10.
-
Extract the desired secondary aniline product with an organic solvent, dry, and concentrate. Purify as needed.
Subsection 2.3: Alternative Synthetic Routes
Q7: Are there alternative reactions that are less prone to over-alkylation?
Yes. If direct alkylation proves problematic, reductive amination is an excellent and widely used alternative for preparing secondary anilines. This method involves the reaction of an aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.
Q8: How does reductive amination prevent the formation of tertiary amines?
Reductive amination offers high selectivity for mono-alkylation due to the nature of the reaction intermediates. The primary aniline reacts with the carbonyl compound to form a Schiff base (imine). This imine is the species that gets reduced. The resulting secondary amine can, in principle, react with another molecule of the aldehyde to form an enamine or iminium ion, which could then be reduced to a tertiary amine. However, the initial imine formation from the primary aniline is typically much faster and more favorable than the subsequent reaction of the less reactive secondary amine product. By carefully controlling the stoichiometry (using a slight excess of the aniline) and choosing an appropriate reducing agent, the reaction can be stopped cleanly at the secondary amine stage.
Q9: I want to try reductive amination. What is a standard protocol?
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.
Experimental Protocol: Reductive Amination using STAB
-
To a stirred solution of the primary aniline (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1-2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude secondary aniline by column chromatography.
Q10: When should I consider palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) instead?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide or triflate. It is an excellent choice when:
-
You are synthesizing a diarylamine (coupling an aniline with an aryl halide).
-
Direct alkylation or reductive amination fails or gives low yields, especially with sterically hindered substrates.
-
The required alkylating agent is an aryl halide, which is unreactive in standard Sₙ2 alkylations.
This method generally shows excellent selectivity for mono-arylation and avoids the over-alkylation issues common to Sₙ2-type reactions.
Section 3: Process Visualization
To aid in decision-making, the following diagrams illustrate the key concepts discussed.
Caption: Decision workflow for selecting a synthetic strategy.
Caption: Comparison of direct vs. protecting group alkylation.
Section 4: References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Kocór, M., & Kurek, A. (1983). A new synthesis of N-alkyl anilines. Tetrahedron Letters, 24(47), 5165-5166. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of Bromoanilines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving bromoanilines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, a critical factor in achieving high-yielding and reproducible results.
Section 1: Understanding Catalyst Deactivation: The "Why" Behind Failed Reactions
Palladium catalysts, while highly effective, are susceptible to various deactivation pathways that can halt or significantly slow down your reaction. Understanding these mechanisms is the first step toward effective troubleshooting. The active catalytic species in most cross-coupling reactions is a Pd(0) complex. The deactivation process often involves the deviation of the catalyst from the intended catalytic cycle.
Common Deactivation Pathways
Several off-cycle species and processes can lead to the deactivation of the palladium catalyst.[1] Key pathways include:
-
Formation of Palladium Black: The agglomeration of Pd(0) species into insoluble, catalytically inactive palladium clusters, often observed as a black precipitate, is a common deactivation route.[2][3] This can be triggered by high temperatures, the presence of oxygen, or incomplete reduction of the Pd(II) precatalyst.[2]
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the active Pd(0) species and facilitating key steps in the catalytic cycle, can degrade under harsh reaction conditions.[4]
-
Formation of Dormant or Off-Cycle Pd Species: The catalyst can be sequestered into inactive complexes. For instance, in Buchwald-Hartwig aminations, primary amines can displace the phosphine ligand, leading to catalytically dormant palladium complexes that may only reactivate upon heating.[5][6] Similarly, coordination of electron-rich bromoanilines or other species in the reaction mixture to the palladium center can inhibit catalyst activity.[7]
-
Oxidative Addition Issues: The initial, often rate-determining step, is the oxidative addition of the aryl bromide to the Pd(0) center.[4][8] If this step is slow or inefficient, the catalyst may be prone to decomposition. The electronic properties of the bromoaniline and the steric and electronic properties of the phosphine ligand play a crucial role here.[9]
-
Reductive Elimination Failures: The final step to form the C-N or C-C bond and regenerate the Pd(0) catalyst is reductive elimination.[10] If this step is slow, it can lead to side reactions like β-hydride elimination or catalyst decomposition.[10][11]
Below is a generalized diagram illustrating the main catalytic cycle and key deactivation pathways.
Caption: Generalized catalytic cycle and major deactivation pathways.
Section 2: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Issue 1: My reaction is sluggish or shows no conversion, and I observe a black precipitate.
Q: What is the black precipitate, and how can I prevent its formation?
A: The black precipitate is likely palladium black, an inactive, aggregated form of palladium.[2] Its formation indicates that the active Pd(0) catalyst is falling out of the catalytic cycle.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which then aggregate. Solution: Ensure all solvents and reagents are thoroughly degassed. Use techniques like sparging with an inert gas (argon or nitrogen) for an extended period or multiple freeze-pump-thaw cycles. Maintain a positive pressure of an inert atmosphere throughout the reaction.[12] |
| Incomplete Pre-catalyst Reduction | Many palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and need to be reduced in situ to the active Pd(0) species.[13] Solution: The phosphine ligand often aids in this reduction. Ensure you are using an appropriate ligand and that the reaction conditions are suitable for the reduction to occur. |
| High Reaction Temperature | Excessive heat can accelerate catalyst decomposition and aggregation.[2] Solution: Try lowering the reaction temperature. While this may slow down the reaction rate, it can preserve the catalyst's activity over a longer period. |
| Inappropriate Ligand-to-Metal Ratio | Too little ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessively high ligand-to-palladium ratio can sometimes inhibit the reaction.[14] Solution: Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ratio of ligand to palladium. |
Issue 2: The reaction starts but then stalls, with starting material remaining.
Q: My reaction seems to die before completion. What are the likely causes?
A: This is a classic sign of catalyst deactivation during the reaction. The initial turnover happens, but the catalyst is not stable enough to see the reaction through to completion.
Potential Causes & Solutions:
-
Formation of Dormant Species (Especially in Buchwald-Hartwig Aminations): With primary anilines, the amine itself can displace the phosphine ligand, forming a stable, off-cycle bis(amine)palladium complex that is catalytically inactive at lower temperatures.[5][6]
-
Solution: Consider using a more sterically hindered ligand, such as one from the Buchwald biarylphosphine ligand family (e.g., XPhos, RuPhos).[10] These ligands favor the formation of monoligated palladium species, which are more active and less prone to displacement.[10] Increasing the reaction temperature can sometimes help to break down these dormant species and re-enter the catalytic cycle.[5]
-
-
Inhibitory Effects of the Base: While essential for the reaction, some bases can have detrimental effects on the catalyst's stability.[15] Strong, insoluble bases can sometimes lead to heterogeneous mixtures that complicate catalysis.
-
Substrate-Induced Deactivation: Electron-rich bromoanilines or other coordinating functional groups on your substrates can bind to the palladium center and inhibit its activity.[7]
-
Solution: Employing bulky, electron-rich phosphine ligands can often overcome this issue by sterically shielding the palladium and promoting the desired catalytic steps.[10]
-
Issue 3: I am observing significant side products, such as dehalogenation of my bromoaniline.
Q: My desired product is contaminated with the dehalogenated starting material. How can I suppress this side reaction?
A: Dehalogenation (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This often occurs when the catalytic cycle is disrupted.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-alkyl intermediates that possess a β-hydrogen.[18] While less common with aryl palladium species, it can occur in related intermediates or if the reaction pathway deviates. In the context of a Heck reaction with a bromoaniline, β-hydride elimination from the alkyl-palladium intermediate is a key step, but if it occurs in an uncontrolled manner or from an undesired intermediate, it can lead to side products.[19]
-
Solution: The choice of ligand and reaction conditions can influence the relative rates of reductive elimination versus β-hydride elimination.[10] For reactions where this is a concern, ligands that accelerate reductive elimination are preferred.
-
-
Protodeboronation (in Suzuki Couplings): If you are performing a Suzuki coupling, the boronic acid can be unstable and undergo protodeboronation, especially in the presence of water and base.[20] This consumes the coupling partner and can lead to the observation of dehalogenated starting material.
-
Solution: Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[12] Minimizing the reaction time and ensuring the reaction goes to completion promptly can also help.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best for reactions with bromoanilines?
A1: For many modern cross-coupling reactions, especially Buchwald-Hartwig amination, bulky, electron-rich monophosphine ligands are superior.[10] The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and related systems (e.g., cataCXium A) are designed to promote the formation of highly active, monoligated Pd(0) species.[5][10] These ligands accelerate both oxidative addition and reductive elimination while disfavoring the formation of inactive, off-cycle complexes.[10]
Q2: How critical is the choice of base?
A2: The base is critical. It plays multiple roles, including deprotonating the amine in Buchwald-Hartwig reactions or activating the boronic acid in Suzuki couplings. The strength and solubility of the base can significantly impact the reaction rate and catalyst stability.[15][17] A base that is too weak may not facilitate the necessary deprotonation, while an overly strong or reactive base could lead to substrate or ligand degradation. Screening of bases is often a necessary part of reaction optimization.[17]
Q3: Can I use a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ directly?
A3: Yes, Pd(II) pre-catalysts are commonly used. However, they must be reduced to the active Pd(0) species in situ.[13] This reduction is often facilitated by a phosphine ligand, an amine, or another reagent in the reaction mixture. If you are having trouble with a Pd(II) pre-catalyst, ensure your conditions are conducive to this initial reduction step.
Q4: My reaction works with bromoanisole but not with bromoaniline. What is the difference?
A4: The amino group in bromoaniline can act as a ligand for the palladium center. This can lead to catalyst inhibition or the formation of the dormant bis(amine) species discussed earlier, a pathway not present with bromoanisole.[5][6] This makes the choice of a sterically hindered ligand even more critical when working with bromoanilines to prevent this unproductive coordination.[7]
Q5: What is the first experiment I should run if my reaction fails?
A5: A good first step is to run a control reaction with a known, reliable substrate combination for your specific catalytic system. This will help you determine if the issue is with your specific bromoaniline substrate or a more general problem with your reagents (e.g., solvent quality, inactive catalyst, impure base) or experimental setup (e.g., insufficient degassing).
Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination of a Bromoaniline
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the bromoaniline (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir for the desired time (typically 2-24 hours) at the determined optimal temperature (often 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- Benchchem. (n.d.). Technical Support Center: Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.
- ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines.
- PMC. (n.d.). Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- ResearchGate. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PMC. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- PubMed. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling.
- ResearchGate. (2018). The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- SciSpace. (2001). Poisoning and deactivation of palladium catalysts.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- NIH. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
comparison of reactivity between 2-bromo, 3-bromo, and 4-bromoaniline in Suzuki coupling
An In-Depth Guide to the Reactivity of Bromoaniline Isomers in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Bromoanilines in Synthesis
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the many tools available to the modern chemist, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for its efficiency in constructing carbon-carbon bonds.[2][3] This palladium-catalyzed reaction couples an organoboron species with an organohalide, offering a robust and versatile method for creating complex molecular architectures under generally mild conditions.[3][4]
However, the reactivity of substrates in Suzuki coupling is not uniform. The substitution pattern on the organohalide can profoundly influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of the three positional isomers of bromoaniline—2-bromoaniline, 3-bromoaniline, and 4-bromoaniline—in the Suzuki-Miyaura reaction. We will explore the underlying electronic and steric factors that govern their reactivity, supported by experimental data, and provide a detailed protocol for practical application.
The Decisive Factors: Electronic Effects vs. Steric Hindrance
The rate and success of a Suzuki-Miyaura coupling are largely dictated by the efficiency of the catalytic cycle's three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the electronic and steric environment of the C-Br bond.[5]
Electronic Effects: The amino group (-NH₂) is an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring. This increased electron density generally slows the rate of oxidative addition, as the step is favored by electron-deficient aryl halides.[6] Conversely, aryl halides with electron-withdrawing groups tend to show higher reactivity.[6] While all three bromoaniline isomers possess this electron-donating group, its positional influence on the C-Br bond varies.
Steric Hindrance: This factor becomes particularly significant for the ortho-substituted isomer, 2-bromoaniline. The proximity of the -NH₂ group to the bromine atom can sterically encumber the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the oxidative addition step.[7] Furthermore, the free amine in ortho-substituted anilines can act as a ligand, coordinating to the palladium center and influencing the catalyst's activity and stability.[8][9]
Comparative Reactivity: An Experimental Overview
To objectively assess the performance of each isomer, we can examine experimental data from a micellar Suzuki-Miyaura cross-coupling reaction between the bromoanilines and 2-thienylboronic acid under identical conditions.[1][10]
| Substrate | Product | Reaction Time (min) | Yield (%) | Source |
| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86% | [1][10] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64% | [1][10] |
| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96% | [1][11] |
| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91% | [1][10] |
Analysis of Isomer Performance
-
4-Bromoaniline (Para): This isomer consistently demonstrates the highest reactivity, affording an excellent yield (91%) in a very short reaction time (15 minutes).[1] In the para position, the steric hindrance is negligible, and the electronic influence of the -NH₂ group, while deactivating, allows for a highly efficient reaction. This makes 4-bromoaniline the most favorable substrate among the three under these conditions.[1]
-
2-Bromoaniline (Ortho): Despite the potential for steric hindrance, 2-bromoaniline also performs remarkably well, yielding 86% in just 15 minutes.[1] This high reactivity can be surprising but suggests that for certain catalyst systems, the steric bulk is not prohibitive. In some cases, the ortho-amino group can participate in chelation, stabilizing a catalytic intermediate and promoting the reaction. However, it's widely noted that coupling unprotected ortho-anilines can be challenging and may require specially designed catalysts or ligands to overcome steric issues and potential catalyst inhibition.[3][9]
-
3-Bromoaniline (Meta): This isomer exhibits the lowest initial reactivity, yielding only 64% after 15 minutes.[1][11] However, when the reaction time is extended to 60 minutes, the yield improves dramatically to 96%.[1][11] This kinetic profile suggests that while the oxidative addition may be slower compared to the para and ortho isomers, the overall transformation is still highly effective. The electronic deactivation from the -NH₂ group is still present, but without the potential for steric hindrance or beneficial chelation seen in the ortho position, its reactivity profile is distinct.
Visualizing the Mechanistic Landscape
To better understand the process, we can visualize both the fundamental catalytic cycle and the structural factors influencing the reactivity of the bromoaniline isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][4]
Caption: Factors influencing the reactivity of bromoaniline isomers.
Experimental Protocol: A Practical Guide
The following is a representative general procedure for the micellar Suzuki-Miyaura cross-coupling of a bromoaniline isomer with an organoboron reagent, adapted from published methods.[1][10] This protocol highlights the use of an aqueous surfactant solution, which serves as a greener alternative to traditional organic solvents.
Materials:
-
Bromoaniline isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
2 wt% Kolliphor® EL solution in deionized water
Procedure:
-
To a suitable reaction vessel equipped with a magnetic stir bar, add the bromoaniline isomer (e.g., 0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 eq).
-
Add the 2 wt% Kolliphor® EL aqueous solution (e.g., 2 mL).
-
Stir the resulting mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromoaniline is consumed. (Reaction times may vary from 15 minutes to several hours depending on the isomer).
-
Upon completion, add ethanol (approx. 10 mL) or another suitable organic solvent to create a homogeneous solution.
-
Remove the solvents under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/n-hexane) to afford the pure biaryl product.
Conclusion and Outlook
The positional isomerism of bromoanilines has a clear and predictable impact on their reactivity in Suzuki-Miyaura cross-coupling.
-
4-bromoaniline is the most reactive isomer due to minimal steric hindrance and favorable electronic positioning.
-
2-bromoaniline is also highly reactive, though its success can be more catalyst-dependent due to steric factors.
-
3-bromoaniline is the least reactive kinetically but can achieve excellent yields with extended reaction times.
These findings provide valuable guidance for synthetic planning. For rapid and high-yield couplings, 4-bromoaniline is the preferred substrate. When working with 2-bromoaniline, careful selection of the catalyst and ligands is crucial, especially for sterically demanding coupling partners.[12] Finally, for 3-bromoaniline, researchers should anticipate longer reaction times to drive the transformation to completion. Understanding these nuances allows for the rational design of synthetic routes and the efficient construction of complex molecules for research, drug discovery, and materials science.
References
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2, 415–423. Available from: [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline. ResearchGate. Available from: [Link]
-
Catellani, M., et al. (2011). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Organic & Biomolecular Chemistry, 9(10), 3136-3150. Available from: [Link]
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Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Output of micellar Suzuki cross-coupling between mono-bromoanilines and thienyl boronic acids. ResearchGate. Available from: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
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Oxidative Addition & Reductive Elimination. Chemistry LibreTexts. Available from: [Link]
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Colacot, T. J. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available from: [Link]
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Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available from: [Link]
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spectroscopic comparison of 2-bromo-N-(propan-2-yl)aniline and its isomers
This guide provides an in-depth spectroscopic comparison of 2-bromo-N-(propan-2-yl)aniline and its constitutional isomers, the 3-bromo and 4-bromo analogues. In pharmaceutical development and synthetic chemistry, the unambiguous identification of isomeric impurities and intermediates is critical for process control, regulatory compliance, and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are foundational tools for this purpose. This document details the theoretical underpinnings and provides practical, field-proven methodologies for differentiating these closely related compounds, demonstrating how subtle structural differences manifest as distinct spectral signatures.
Molecular Structures and Spectroscopic Overview
The three isomers share the same molecular formula (C₉H₁₂BrN) and core components: a benzene ring, a secondary amine with an isopropyl substituent, and a bromine atom. The sole difference is the position of the bromine atom relative to the amino group (ortho, meta, or para), which creates distinct electronic environments and symmetries. These differences are the key to their spectroscopic differentiation.
Caption: Molecular structures of the ortho, meta, and para isomers.
This guide will systematically explore how the substitution pattern influences the vibrational modes (IR), the chemical environment of protons and carbons (NMR), and the fragmentation patterns upon ionization (MS).
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The key to differentiating the bromo-N-(propan-2-yl)aniline isomers lies in the "fingerprint region," specifically the out-of-plane (oop) C-H bending vibrations, which are highly sensitive to the substitution pattern on the aromatic ring.[1][2]
Key Differentiating Absorptions in IR Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| N-H Stretch | ~3420 cm⁻¹ | A single, medium-intensity peak is expected for the secondary amine in all isomers.[3] Its presence confirms the functional group but does not differentiate the isomers. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms the presence of the aromatic ring but offers little differentiation.[4][5] |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | Confirms the isopropyl group; not a primary differentiating feature.[6] |
| C-N Stretch (Aromatic) | 1200-1350 cm⁻¹ | Present in all isomers, confirming the amine-aryl connection.[3] |
| C-C Ring Stretch | 1450-1600 cm⁻¹ | A series of bands confirming the aromatic ring.[2][7] |
| C-H Out-of-Plane Bend | 700-900 cm⁻¹ | Primary differentiating region. The number and position of adjacent hydrogens on the ring dictate this strong absorption.[7] |
Expected C-H Out-of-Plane (oop) Bending Patterns:
-
2-bromo (ortho) Isomer: This is a 1,2-disubstituted ring. A strong, single absorption band is expected in the range of 735-770 cm⁻¹ .[5]
-
3-bromo (meta) Isomer: This is a 1,3-disubstituted ring. Two distinct bands are typically observed: one between 690-710 cm⁻¹ and another, stronger band between 750-790 cm⁻¹ .[5]
-
4-bromo (para) Isomer: This is a 1,4-disubstituted ring. A single, strong absorption band is expected in the range of 810-840 cm⁻¹ .[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis in a drug development setting.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the aniline isomer directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Sources
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A Senior Application Scientist's Guide to Selecting the Optimal Base for the N-Alkylation of Haloanilines
Introduction: The Critical Role of N-Alkylated Haloanilines and the Nuances of their Synthesis
N-alkylated haloanilines are foundational scaffolds in the landscape of modern chemistry, serving as indispensable precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The presence of a halogen atom provides a versatile handle for further molecular elaborations, most notably through palladium-catalyzed cross-coupling reactions, while the N-alkyl moiety is crucial for tuning the molecule's physicochemical properties, such as basicity, lipophilicity, and solubility, which in turn dictates its biological activity and pharmacokinetic profile.
The seemingly straightforward N-alkylation of haloanilines is, in practice, a nuanced reaction heavily influenced by a multitude of factors. Among these, the choice of base is paramount. The base not only facilitates the deprotonation of the aniline nitrogen, a prerequisite for nucleophilic attack, but also profoundly impacts the reaction rate, yield, and selectivity. This guide provides an in-depth comparison of the efficacy of various bases in the N-alkylation of haloanilines, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Underlying Mechanism: A Base's Multifaceted Role
The N-alkylation of a haloaniline with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The fundamental role of the base is to deprotonate the weakly acidic N-H bond of the haloaniline, generating a more potent nucleophile, the anilide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired C-N bond.
However, the choice of base extends beyond simple deprotonation. Its strength, steric bulk, solubility, and the nature of its counter-ion all contribute to the intricate dance of the reaction, influencing everything from reaction kinetics to the prevention of undesirable side reactions, such as over-alkylation.
Comparing the Contenders: A Data-Driven Analysis of Common Bases
The selection of an appropriate base is a critical parameter in the successful N-alkylation of haloanilines. Below, we compare the performance of several commonly employed inorganic and organic bases, highlighting their strengths and weaknesses.
Inorganic Bases: The Workhorses of N-Alkylation
Inorganic bases are widely utilized due to their cost-effectiveness, ready availability, and high reactivity.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base, NaH is highly effective in deprotonating the weakly acidic N-H of haloanilines. Its irreversible deprotonation drives the reaction to completion. However, its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere. Furthermore, the generation of hydrogen gas as a byproduct requires careful handling.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder and safer alternatives to NaH. While less basic, they are often sufficient for the N-alkylation of many haloanilines, particularly with reactive alkylating agents. Cesium carbonate is generally more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which promotes faster reaction rates. These bases are particularly advantageous in polar aprotic solvents like DMF and acetonitrile.
Organic Bases: Precision and Selectivity
Sterically hindered, non-nucleophilic organic bases offer greater control and are often employed when dealing with sensitive substrates or to minimize side reactions.
-
Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA or Hünig's Base): These tertiary amine bases are commonly used to scavenge the hydrohalic acid byproduct of the reaction. Their steric bulk prevents them from competing with the haloaniline as a nucleophile. DIPEA is more sterically hindered than tri
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-bromo-N-(propan-2-yl)aniline
Introduction
2-bromo-N-(propan-2-yl)aniline is a substituted aniline derivative that may serve as a key starting material, intermediate, or potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). The rigorous quantification of such molecules is not merely an analytical task; it is a cornerstone of quality control and regulatory compliance in drug development. Trace levels of impurities can significantly impact the safety and efficacy of the final drug product, making the validation of analytical procedures a critical requirement mandated by global regulatory bodies.[1]
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][3] Our objective is to explain the causality behind experimental choices and to provide a practical framework for researchers, scientists, and drug development professionals to establish robust, reliable, and self-validating analytical systems.
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, this method offers a reliable approach for routine quality control and purity assessment.
The "Why": Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The analyte, this compound, is a moderately non-polar molecule. The hydrophobic C18 stationary phase provides effective retention through hydrophobic interactions with the aromatic ring and alkyl chain, allowing for excellent separation from more polar starting materials or more non-polar byproducts.[5]
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile is optimal. Acetonitrile is chosen for its low UV cutoff and viscosity. The acidic pH ensures that the aniline nitrogen is protonated, which prevents peak tailing by minimizing interactions with residual free silanol groups on the silica support, leading to sharp, symmetrical peaks.[5]
-
Detection: The aniline moiety in the molecule contains a strong chromophore, making UV detection highly suitable.[4] A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength, likely near the molecule's absorbance maximum (λmax) around 240-250 nm, for maximum sensitivity.
Validation Workflow: RP-HPLC-UV
The validation process ensures that the analytical method is fit for its intended purpose.[6] The following workflow, based on ICH Q2(R1), establishes the performance characteristics of the method.
Caption: A typical workflow for the validation of an HPLC analytical method.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[7] It is particularly well-suited for identifying and quantifying trace-level impurities or for analyses requiring definitive structural confirmation.
The "Why": Causality Behind Experimental Choices
-
Separation: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This phase separates compounds primarily based on their boiling points and subtle polarity differences. This compound is sufficiently volatile for GC analysis, often without the need for derivatization, which simplifies sample preparation.[7]
-
Injection & Ionization: A splitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column.[8] Electron Ionization (EI) at a standard 70 eV is the preferred ionization technique. EI creates predictable and reproducible fragmentation patterns, generating a characteristic mass spectrum that serves as a chemical fingerprint for unambiguous identification.[8]
-
Detection (MS): For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, abundant, and characteristic ions from the analyte's mass spectrum (e.g., the molecular ion and key fragment ions). This dramatically increases sensitivity and reduces interference from matrix components.[8]
Validation Workflow: GC-MS
The validation of a GC-MS method follows the same ICH principles, with specific attention paid to the mass spectrometric parameters.
Caption: A standard validation workflow for a quantitative GC-MS method.
Data Presentation: A Comparative Analysis of Method Performance
The choice between HPLC-UV and GC-MS often depends on the specific analytical requirement, such as routine testing versus trace impurity investigation. The table below summarizes expected performance data for validated methods for quantifying this compound.
| Validation Parameter | RP-HPLC-UV | Gas Chromatography-MS (SIM Mode) | Justification & Insights |
| Limit of Detection (LOD) | ~0.05 µg/mL | < 0.5 ng/mL | GC-MS in SIM mode is inherently more sensitive, making it superior for trace analysis. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | < 2 ng/mL | The LOQ for GC-MS allows for the precise measurement of impurities at levels far below what is typically achievable with HPLC-UV. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges, a prerequisite for accurate quantification.[2] |
| Precision (RSD%) | < 2% | < 10% | HPLC generally offers better precision due to the highly reproducible nature of liquid injections compared to GC. |
| Accuracy (Recovery %) | 98-102% | 95-105% | Both methods can achieve excellent accuracy, demonstrating a lack of bias in the results. |
| Key Advantage | Robust, cost-effective, ideal for routine QC. | Very high sensitivity and selectivity, provides structural confirmation. | HPLC is the workhorse for assays and known impurity testing, while GC-MS excels at identifying unknown trace components.[4][9] |
| Key Consideration | Moderate sensitivity, potential for co-elution. | Requires a volatile and thermally stable analyte. | The specificity of HPLC relies solely on retention time, whereas GC-MS adds the dimension of mass for greater confidence. |
Experimental Protocols: A Self-Validating System for RP-HPLC-UV
The following protocols provide a detailed, step-by-step methodology for validating the RP-HPLC-UV method, ensuring its trustworthiness and scientific soundness.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Protocol:
-
Prepare solutions of the drug substance matrix, known related impurities, and a placebo.
-
Subject a solution of this compound to forced degradation (stress) conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
-
Inject all solutions onto the HPLC system.
-
-
Acceptance Criteria: The analyte peak should show no interference from the matrix, impurities, or placebo. In stressed samples, the analyte peak must be adequately resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[2]
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover a range from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (R²) of the linear regression must be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[2]
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[2]
-
Protocol (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the set of six results should be ≤ 2.0%. The results from the intermediate precision study should also meet this criterion.
Limit of Quantification (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol:
-
Prepare a series of dilute solutions of the analyte.
-
Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.
-
Inject six independent preparations at this concentration and assess their precision.
-
-
Acceptance Criteria: The S/N ratio should be ~10, and the RSD for the six injections should be ≤ 10.0%.
Conclusion
The selection of an analytical method for the quantification of this compound is driven by the specific requirements of the analysis. For routine quality control, purity assays, and stability testing, a validated RP-HPLC-UV method offers a robust, precise, and cost-effective solution. Its operational simplicity makes it ideal for high-throughput environments.
Conversely, when the objective is trace-level impurity identification, quantification of genotoxic impurities, or providing definitive structural evidence, GC-MS is the superior technique. Its unparalleled sensitivity and selectivity, derived from the combination of chromatographic separation and mass-based detection, provide a level of analytical confidence that is often required for regulatory submissions and in-depth investigations.
Ultimately, both methods, when properly validated according to the principles outlined in the ICH Q2(R1) guideline, are powerful tools in the pharmaceutical scientist's arsenal, ensuring the quality and safety of drug products.
References
-
BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. 7
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. 3
-
Chu, W., & Gao, N. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
-
International Council for Harmonisation. Quality Guidelines. 1
-
Slideshare. ICH Q2 Analytical Method Validation. 6
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 10
-
SIELC Technologies. Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column. 11
-
Rüther, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
LISKON. (2024). Detection methods for p-bromoaniline. 12
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. 5
-
Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules.
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. 4
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
Safety Operating Guide
Navigating the Disposal of 2-bromo-N-(propan-2-yl)aniline: A Guide for Laboratory Professionals
For researchers and chemists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-bromo-N-(propan-2-yl)aniline (CAS No. 156643-24-2), a halogenated aromatic amine. By rooting our procedures in established safety data for closely related compounds and general principles of hazardous waste management, we can ensure the protection of both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the hazardous properties of the closely related compound, 2-bromoaniline, and general best practices for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment: Understanding the Risks
This compound is a halogenated organic compound. Based on data from its structural analog, 2-bromoaniline, it should be treated as a hazardous substance with the potential for significant health effects.
Key Hazard Classifications for 2-bromoaniline:
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (H302)[1][2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin (H311)[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure (H373)[1][2] |
| Aquatic Toxicity | - | Toxic to aquatic life[1] |
The primary routes of exposure are ingestion and skin contact.[2] Chronic exposure may lead to organ damage.[1][2] Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use.[1]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[1]
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Spill Management: Immediate and Decisive Action
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment : Prevent the spill from spreading by using a chemical absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1] Avoid creating dust.[1]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is critical and must be handled by a licensed professional waste disposal service.[1][3] Laboratory personnel are responsible for the correct collection, segregation, and labeling of this waste.
Step 1: Waste Segregation
Halogenated organic wastes must be collected separately from non-halogenated organic wastes. This is crucial because halogenated compounds require specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.
Step 2: Container Selection and Labeling
-
Container : Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be kept closed except when adding waste.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". Do not use abbreviations or chemical formulas. The accumulation start date should also be clearly visible.
Step 3: Waste Accumulation
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[2][3]
Step 4: Arranging for Disposal
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This can be achieved by dissolving or mixing the material with a combustible solvent.[1][3]
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers can mitigate risks, ensure a safe laboratory environment, and contribute to the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
-
OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET 2-BROMO ANILINE 98%. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
